Product packaging for Mead ethanolamide(Cat. No.:CAS No. 169232-04-6)

Mead ethanolamide

カタログ番号: B110053
CAS番号: 169232-04-6
分子量: 349.5 g/mol
InChIキー: YKGQBEGMUSSPFY-YOILPLPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Mead acid-EA is a N-acylethanolamine 20:3.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H39NO2 B110053 Mead ethanolamide CAS No. 169232-04-6

特性

IUPAC Name

(5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGQBEGMUSSPFY-YOILPLPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348030
Record name (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169232-04-6
Record name (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Protocol for Mead Ethanolamide Extraction from Brain Tissue for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Mead ethanolamide (MEA) is an endogenous fatty acid ethanolamide that acts as an agonist at both the central (CB1) and peripheral (CB2) cannabinoid receptors.[1] Its role in neuromodulation and its potential as a therapeutic target in various neurological conditions have garnered increasing interest within the research and drug development communities. Accurate quantification of MEA in brain tissue is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the extraction of MEA from brain tissue, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established lipid extraction techniques, ensuring high recovery and reproducibility.

Principle

The protocol employs a liquid-liquid extraction method, specifically a modified Bligh-Dyer or Folch procedure, to efficiently partition lipids, including MEA, from the aqueous and proteinaceous components of brain tissue.[2][3] This is followed by a solid-phase extraction (SPE) step for sample clean-up and concentration of the analyte of interest, thereby enhancing the sensitivity and specificity of the subsequent LC-MS/MS analysis.

Data Presentation

Table 1: Expected Recovery Rates of N-Acylethanolamines from Brain Tissue

AnalyteExtraction MethodPurificationTypical Recovery Rate (%)Reference
Anandamide (B1667382) (AEA)Liquid-Liquid Extraction (Toluene)->85[4]
Anandamide (AEA)Solid-Phase Extraction (HLB)SPE>100[4]
Oleoylethanolamide (OEA)Liquid-Liquid ExtractionSPE98.5 - 102.2[5]
Palmitoylethanolamide (B50096) (PEA)Liquid-Liquid ExtractionSPE85.4 - 89.5[5]

Note: Data for this compound is limited; however, recovery rates are expected to be comparable to other N-acylethanolamines like anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) due to their structural similarities.

Experimental Workflow

experimental_workflow tissue_collection Brain Tissue Collection (Flash-frozen in liquid nitrogen) homogenization Tissue Homogenization (in ice-cold chloroform/methanol) tissue_collection->homogenization extraction Lipid Extraction (Modified Bligh-Dyer/Folch) homogenization->extraction centrifugation1 Phase Separation (Centrifugation) extraction->centrifugation1 collection Collection of Organic Phase centrifugation1->collection spe Solid-Phase Extraction (SPE) (Sample clean-up and concentration) collection->spe evaporation Solvent Evaporation spe->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for MEA extraction.

Experimental Protocol

Materials and Reagents

  • Brain tissue (flash-frozen in liquid nitrogen and stored at -80°C)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., d4-MEA or other deuterated NAE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas supply

  • Glass homogenizer

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Evaporation system

Procedure

  • Tissue Preparation and Homogenization:

    • Weigh the frozen brain tissue (approximately 50-100 mg) in a pre-chilled tube.

    • Add ice-cold chloroform:methanol (2:1, v/v) at a ratio of 20:1 (solvent volume to tissue weight, e.g., 2 mL for 100 mg of tissue).

    • Add an appropriate amount of the internal standard.

    • Homogenize the tissue on ice using a glass homogenizer until a uniform consistency is achieved.

  • Lipid Extraction:

    • Transfer the homogenate to a new glass tube.

    • Add 0.25 volumes of LC-MS grade water (e.g., 0.5 mL for 2 mL of homogenate).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the organic phase to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the collected organic phase onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the MEA and other NAEs with an appropriate solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

This compound Signaling Pathway

This compound exerts its biological effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

signaling_pathway MEA This compound (MEA) CB1 CB1 Receptor MEA->CB1 CB2 CB2 Receptor MEA->CB2 Gi_o Gi/o Protein CB1->Gi_o activates CB2->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Ca²⁺ Channels Gi_o->Ca_channel modulates MAPK MAPK Pathway Gi_o->MAPK activates cAMP ↓ cAMP AC->cAMP downstream Downstream Cellular Effects cAMP->downstream Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->downstream MAPK->downstream

Caption: MEA signaling through CB1/CB2 receptors.

Pathway Description

Upon binding of MEA to CB1 or CB2 receptors, the associated inhibitory G-protein (Gi/o) is activated.[6] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] Concurrently, the activation of Gi/o can modulate the activity of ion channels, leading to an inhibition of N-type calcium currents.[1] Furthermore, signaling through these receptors can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing a variety of downstream cellular processes including gene transcription and cell proliferation.[6]

References

animal models for studying the effects of Mead ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a confusion in the term "Mead ethanolamide." "Mead" is an alcoholic beverage produced by fermenting honey with water[1][2]. The compound relevant to the requested research area is Anandamide (AEA) , which is chemically known as N-arachidonoylethanolamine [3][4][5]. Anandamide is an endogenous cannabinoid neurotransmitter that plays a significant role in regulating pain, mood, appetite, and memory. This document will proceed under the assumption that the query pertains to Anandamide (N-arachidonoylethanolamine) and will provide detailed application notes and protocols for studying its effects in animal models.

Introduction to Anandamide and the Endocannabinoid System

Anandamide is a lipid mediator that acts as an endogenous ligand for cannabinoid receptors, primarily the CB1 receptor found in the central nervous system and the CB2 receptor in the periphery. The endocannabinoid system (ECS) is a complex cell-signaling system that includes endocannabinoids like anandamide, the receptors they bind to, and the enzymes that synthesize and degrade them. Anandamide is synthesized "on-demand" from a membrane precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), and its signaling is terminated by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH).

Anandamide Signaling Pathway

Anandamide exerts its effects by binding to cannabinoid receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs), ultimately suppressing neurotransmitter release.

anandamide_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_degradation Synaptic Cleft / Intracellular AEA Anandamide (AEA) CB1R CB1 Receptor AEA->CB1R Binds to FAAH FAAH AEA->FAAH Uptake & Hydrolysis G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release PKA->Neurotransmitter Modulates Ca_channel->Neurotransmitter Triggers K_channel->Neurotransmitter Inhibits NAPE NAPE AEA_post Anandamide (AEA) NAPE->AEA_post Cleaved by PLD PLD NAPE-PLD AEA_post->AEA Retrograde Signal Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_assays Behavioral Assays cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wild-Type, FAAH-/-) Drug_Prep Prepare Anandamide Solution and Vehicle Control Animal_Model->Drug_Prep Acclimation Acclimate Animals to Test Environment Drug_Prep->Acclimation Administration Administer Anandamide or Vehicle (i.p. or i.v.) Acclimation->Administration Behavioral_Testing Perform Behavioral Assays Administration->Behavioral_Testing Hot_Plate Hot Plate Test (Analgesia) Behavioral_Testing->Hot_Plate Plus_Maze Elevated Plus-Maze (Anxiety) Behavioral_Testing->Plus_Maze Locomotor Locomotor Activity (Motor Function) Behavioral_Testing->Locomotor Y_Maze Y-Maze (Working Memory) Behavioral_Testing->Y_Maze Data_Collection Collect and Record Data (e.g., Latency, Time, Distance) Hot_Plate->Data_Collection Plus_Maze->Data_Collection Locomotor->Data_Collection Y_Maze->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpret Results and Draw Conclusions Stats->Interpretation

References

Synthesis of Mead Ethanolamide for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mead ethanolamide (N-eicosatrienoylethanolamine) is an endogenous cannabinoid that demonstrates agonist activity at both the central (CB1) and peripheral (CB2) cannabinoid receptors.[1] As a member of the N-acylethanolamine (NAE) family of signaling lipids, it plays a role in various physiological processes and is a molecule of significant interest in drug development and neuroscience research. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound for research purposes. Additionally, it outlines its primary signaling pathway and provides guidelines for its handling and use in in-vitro assays.

Introduction

Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid that can be converted in vivo to this compound.[2] This conversion is analogous to the biosynthesis of anandamide (B1667382) from arachidonic acid.[1][3] Research has shown that chemically synthesized this compound is equipotent to anandamide in binding to human CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system.[1] These application notes provide detailed methodologies for the synthesis, purification, and characterization of this compound, enabling researchers to produce this important lipid mediator for their studies.

Chemical Synthesis of this compound

Two primary chemical synthesis routes are presented: direct amidation of Mead acid and synthesis via the methyl ester intermediate.

Method 1: Direct Amidation of Mead Acid with Ethanolamine (B43304)

This method involves the direct condensation of Mead acid with ethanolamine, typically at elevated temperatures.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Mead acid (1 equivalent) in a suitable high-boiling-point solvent such as toluene (B28343) or xylene.

  • Addition of Reagents: Add an excess of ethanolamine (1.5-2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-140°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the polyunsaturated fatty acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically allowed to proceed for 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a non-polar organic solvent like ethyl acetate (B1210297) or diethyl ether and wash with a dilute acid solution (e.g., 1M HCl) to remove excess ethanolamine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) or chloroform (B151607) in methanol (B129727) to yield pure this compound.

Method 2: Synthesis via Mead Acid Methyl Ester

This two-step method involves the initial conversion of Mead acid to its methyl ester, followed by amidation with ethanolamine. This can be a milder alternative to direct high-temperature amidation.

Experimental Protocol:

Step 1: Synthesis of Mead Acid Methyl Ester

  • Esterification: Dissolve Mead acid (1 equivalent) in anhydrous methanol. Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50°C) for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Extract the methyl ester with a non-polar solvent like hexane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude Mead acid methyl ester.

Step 2: Amidation of Mead Acid Methyl Ester

  • Reaction Setup: Dissolve the Mead acid methyl ester (1 equivalent) in a suitable solvent such as methanol or a mixture of hexanes and isopropyl ether.[4]

  • Addition of Reagents: Add an excess of ethanolamine (10 equivalents) and a catalytic amount of a strong base, such as sodium methoxide (B1231860) (e.g., 15 μL of a 5.4 M solution in methanol per 0.5 mmol of ester).[1]

  • Reaction Conditions: Stir the reaction at a mild temperature (e.g., 30-45°C) for 1-3 hours.[1][4] Monitor the reaction by TLC.

  • Work-up and Purification:

    • Remove the excess ethanolamine and solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate.

    • Purify the crude this compound by column chromatography as described in Method 1.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly selective and milder alternative to chemical methods, often proceeding with high yields and purity.

Experimental Protocol:

  • Reaction Setup: In a suitable organic solvent such as hexane, dissolve Mead acid (1 equivalent) and ethanolamine (1 equivalent).[5]

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica Lipase B (Novozym® 435), to the mixture.[5]

  • Reaction Conditions: Incubate the reaction mixture at a mild temperature (e.g., 40°C) with agitation for 15-24 hours.[4][5] The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Evaporate the solvent under reduced pressure.

    • The resulting this compound is often of high purity and may not require further purification. If necessary, column chromatography can be performed as described in the chemical synthesis methods.

Data Presentation

Synthesis MethodKey ReagentsTypical ConditionsPurityReported YieldReference
Chemical Synthesis
Direct AmidationMead acid, EthanolamineToluene/Xylene, Reflux (110-140°C), 4-8 h>95% (after chromatography)VariableGeneral Amidation Protocols
Via Methyl EsterMead acid methyl ester, Ethanolamine, Sodium methoxideMethanol, 30°C, 1 h>95% (after chromatography)>95% (for similar compounds)[1]
Enzymatic Synthesis
Lipase-catalyzedMead acid, Ethanolamine, Immobilized Lipase BHexane, 40°C, 15 h>96%80-88% (for similar compounds)[5]

Handling and Storage of this compound

This compound is a polyunsaturated lipid and is susceptible to oxidation. It should be handled under an inert atmosphere (argon or nitrogen) whenever possible. For long-term storage, it is recommended to store it as a solution in an organic solvent such as ethanol (B145695) at -20°C or -80°C.[6] Solutions should be protected from light.[6]

Signaling Pathway of this compound

This compound acts as an agonist at both CB1 and CB2 cannabinoid receptors, which are G protein-coupled receptors (GPCRs).[1][7] Upon binding, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase and the modulation of ion channels.

Mead_Ethanolamide_Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Effects MEA This compound CB1 CB1 Receptor MEA->CB1 Binds CB2 CB2 Receptor MEA->CB2 Binds G_protein Gi/o Protein CB1->G_protein Activates CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Modulates K_channel K⁺ Channel G_protein->K_channel Modulates cAMP cAMP AC->cAMP Produces Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux Synthesis_Workflow start Choose Synthesis Route (Chemical or Enzymatic) chem_synth Chemical Synthesis (Direct Amidation or via Methyl Ester) start->chem_synth enz_synth Enzymatic Synthesis (Lipase-catalyzed) start->enz_synth purification Purification (Column Chromatography) chem_synth->purification enz_synth->purification characterization Characterization (NMR, MS, Purity by HPLC) purification->characterization storage Storage (-20°C to -80°C, under inert gas) characterization->storage application Application in Research (e.g., Receptor Binding Assays, Cell-based Assays) storage->application

References

analytical techniques for separating Mead ethanolamide from other N-acylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mead ethanolamide (MEA) is an endogenous N-acylethanolamine (NAE) that acts as an agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors.[1] Its structural similarity to other bioactive NAEs, such as anandamide (B1667382) (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA), presents a significant analytical challenge. The accurate quantification of MEA is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the endocannabinoid system. These application notes provide detailed protocols for the separation and quantification of MEA from other NAEs using state-of-the-art analytical techniques.

Challenges in NAE Separation

The primary challenges in the analytical separation of MEA and other NAEs include:

  • Structural Similarity: NAEs share a common ethanolamide head group and differ only in the length and degree of unsaturation of their fatty acid tails. This results in similar physicochemical properties, making chromatographic separation difficult.

  • Low Endogenous Concentrations: NAEs are present at very low concentrations (picomolar to nanomolar range) in biological matrices, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological samples are complex mixtures containing numerous lipids and other molecules that can interfere with the analysis and suppress the analyte signal in mass spectrometry.

To overcome these challenges, robust sample preparation techniques combined with highly selective and sensitive analytical instrumentation are essential.

Analytical Techniques

The two primary analytical techniques for the quantification of NAEs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for NAE analysis due to its high sensitivity, selectivity, and suitability for analyzing thermally labile molecules without derivatization.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is adapted from established methods for the analysis of similar NAEs and provides a robust starting point for the quantification of MEA in biological samples such as brain tissue.[2][3]

1. Sample Preparation (from Brain Tissue)

  • Tissue Homogenization:

    • Accurately weigh approximately 50 mg of frozen brain tissue.

    • Homogenize the tissue in 1 mL of ice-cold acetonitrile (B52724) containing a deuterated internal standard (e.g., MEA-d4, if available, or a suite of other NAE-d4 standards).

    • Use a bead beater or ultrasonic homogenizer for efficient lysis.

  • Protein Precipitation and Lipid Extraction:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the extracted lipids.

  • Solid-Phase Extraction (SPE) - Optional Cleanup Step:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.

    • Elute the NAEs with 1 mL of acetonitrile.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

2. LC-MS/MS Parameters

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 20% B

    • 10.1-12 min: Re-equilibration at 20% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Gas Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

3. Data Presentation: Quantitative LC-MS/MS Data for NAEs

The following table provides expected MRM transitions for MEA and other common NAEs. The retention time for MEA is an educated estimate based on its structure relative to other NAEs and would need to be confirmed experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Estimated Retention Time (min)
This compound (MEA) 346.362.1~7.2
Anandamide (AEA)348.362.17.5
Oleoylethanolamide (OEA)326.362.18.1
Palmitoylethanolamide (PEA)300.362.18.5
Stearoylethanolamide (SEA)328.362.19.0

Note: The precursor ion for MEA (C22H39NO2) is calculated as [M+H]+. The product ion at m/z 62.1 corresponds to the protonated ethanolamine (B43304) fragment, which is characteristic for most NAEs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for NAE analysis. It often requires derivatization to increase the volatility of the analytes.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for NAE analysis by GC-MS, which would require optimization for MEA.

1. Sample Preparation and Derivatization

  • Extraction: Follow the same extraction procedure as for LC-MS/MS (steps 1.1 to 1.4).

  • Derivatization (Silylation):

    • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a suitable solvent such as acetonitrile.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

2. GC-MS Parameters

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 300°C at 10°C/min.

    • Hold at 300°C for 5 min.

  • Injection Mode: Splitless.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

3. Data Presentation: Expected GC-MS Data for Silylated NAEs

The following table provides the expected molecular weight of the silylated derivatives of common NAEs. The retention index and characteristic fragmentation ions for silylated MEA would need to be determined experimentally.

Analyte (Silylated)Molecular Weight ( g/mol )Expected Retention Index RangeCharacteristic m/z Fragments
This compound-TMS 417.7To be determinedTo be determined
Anandamide-TMS419.72800 - 300073, [M-15]+
Oleoylethanolamide-TMS397.72700 - 290073, [M-15]+
Palmitoylethanolamide-TMS371.72600 - 280073, [M-15]+
Stearoylethanolamide-TMS399.72800 - 300073, [M-15]+

Note: The molecular weight of the trimethylsilyl (B98337) (TMS) derivative is calculated based on the addition of one TMS group to the ethanolamine hydroxyl group. The fragment at m/z 73 is characteristic of a TMS group.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_data Data Analysis Tissue Biological Sample (e.g., Brain Tissue) Homogenization Homogenization with Internal Standard Tissue->Homogenization Extraction Lipid Extraction & Protein Precipitation Homogenization->Extraction Cleanup Solid-Phase Extraction (Optional) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation Derivatization Derivatization (Silylation) Concentration->Derivatization MS_Detection_LC MS/MS Detection (MRM) LC_Separation->MS_Detection_LC Quantification Quantification MS_Detection_LC->Quantification GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (SIM/Scan) GC_Separation->MS_Detection_GC MS_Detection_GC->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for NAE analysis.

This compound Signaling Pathway

MEA_Signaling_Pathway MEA This compound (MEA) CB1R CB1 Receptor MEA->CB1R CB2R CB2 Receptor MEA->CB2R G_protein Gi/o Protein CB1R->G_protein CB2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation Ion_Channel Ion Channels (e.g., Ca2+) G_protein->Ion_Channel Modulation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: MEA signaling through CB1/CB2 receptors.

Conclusion

The analytical separation and quantification of this compound from other N-acylethanolamines require highly sensitive and selective methods. LC-MS/MS is the preferred technique due to its ability to analyze these compounds without derivatization, offering high throughput and excellent sensitivity. GC-MS provides a viable alternative, particularly when high chromatographic resolution is required, though it necessitates a derivatization step. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and validate robust analytical methods for the study of this compound and its role in biological systems. It is important to note that the specific retention times and fragmentation patterns for this compound should be experimentally determined for each analytical setup to ensure accurate identification and quantification.

References

Application of Mead Ethanolamide in Neuroinflammation Studies: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mead ethanolamide (MEA) is an endogenous N-acylethanolamine, structurally similar to the endocannabinoid anandamide (B1667382). Research has identified MEA as a potent agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors, with potency comparable to anandamide in competitive binding assays[1]. Its activity at the CB2 receptor, which is highly expressed on immune cells including microglia, suggests a significant potential for modulating neuroinflammatory processes. While direct and extensive research on MEA in neuroinflammation is emerging, its established mechanism as a cannabinoid receptor agonist allows for the formulation of robust hypotheses and experimental protocols based on the well-documented effects of other CB2 agonists, such as Palmitoylethanolamide (B50096) (PEA).

This document provides detailed application notes and experimental protocols for investigating the role of this compound in neuroinflammation, targeting key cellular players like microglia and astrocytes.

Key Cellular Targets and Mechanisms of Action

Neuroinflammation is primarily driven by the activation of glial cells, namely microglia and astrocytes, leading to the production of a cascade of inflammatory mediators. This compound, through its interaction with cannabinoid receptors, is hypothesized to modulate these processes.

1. Microglial Activation: Microglia, the resident immune cells of the central nervous system (CNS), exist in various activation states. In response to inflammatory stimuli like lipopolysaccharide (LPS), they can adopt a pro-inflammatory (M1) phenotype, releasing cytotoxic factors and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Conversely, an anti-inflammatory (M2) phenotype is associated with tissue repair and the release of anti-inflammatory cytokines like interleukin-10 (IL-10). Activation of the CB2 receptor by agonists has been shown to promote a shift from the M1 to the M2 phenotype, thereby reducing the production of pro-inflammatory mediators[2][3][4]. Given that MEA is a potent CB2 agonist, it is a prime candidate for inducing this phenotypic switch.

2. Astrocyte Modulation: Astrocytes also play a crucial role in neuroinflammation, communicating with microglia and neurons and releasing their own set of inflammatory mediators. The signaling pathways influenced by MEA in microglia can indirectly affect astrocyte behavior, creating a more anti-inflammatory environment.

3. Signaling Pathways: The anti-inflammatory effects of N-acylethanolamides are often mediated through specific signaling pathways.

  • CB2 Receptor Signaling: As a primary target, the activation of the CB2 receptor by MEA is expected to initiate downstream signaling cascades involving ERK and AKT pathways, which can ultimately influence gene transcription related to inflammation[5].

  • PPAR-α Activation: Palmitoylethanolamide (PEA) is known to exert anti-inflammatory effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of inflammatory genes[6][7][8]. While direct evidence for MEA is pending, its structural similarity to other fatty acid ethanolamides suggests that investigating its interaction with PPAR-α is a worthwhile avenue.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on studies of closely related compounds and the known mechanisms of MEA. These tables provide a framework for presenting experimental data when investigating MEA.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Microglia

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle ControlBaselineBaselineBaseline
LPS (1 µg/mL)IncreasedIncreasedIncreased
LPS + MEA (1 µM)Decreased vs. LPSDecreased vs. LPSDecreased vs. LPS
LPS + MEA (10 µM)Further DecreasedFurther DecreasedFurther Decreased

Table 2: Effect of this compound on Microglial Phenotype Markers

Treatment GroupiNOS (M1 marker) Expression (Fold Change)Arg1 (M2 marker) Expression (Fold Change)IL-10 (M2 cytokine) (pg/mL)
Vehicle Control1.01.0Baseline
LPS (1 µg/mL)IncreasedDecreasedNo significant change
LPS + MEA (10 µM)Decreased vs. LPSIncreased vs. LPSIncreased vs. LPS

Experimental Protocols

Detailed methodologies for key experiments to elucidate the role of this compound in neuroinflammation are provided below.

Protocol 1: In Vitro Microglial Activation Assay

Objective: To determine the effect of this compound on pro-inflammatory cytokine production and phenotype switching in cultured microglia.

Materials:

  • BV-2 or primary microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (MEA)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for iNOS, Arg1, IL-10, and a housekeeping gene like GAPDH)

  • Reagents for Western Blotting (antibodies against iNOS, Arg1, and a loading control like β-actin)

Procedure:

  • Cell Culture: Culture BV-2 or primary microglia in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed cells in appropriate plates (e.g., 24-well plates for ELISA, 6-well plates for RNA/protein extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of MEA (e.g., 1, 10, 25 µM) or vehicle for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for cytokine analysis in the supernatant).

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

  • Gene Expression Analysis (qRT-PCR):

    • Lyse the cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR using primers for iNOS, Arg1, and IL-10. Normalize expression levels to a housekeeping gene.

  • Protein Expression Analysis (Western Blot):

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS and Arg1, followed by HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

Protocol 2: In Vivo Neuroinflammation Model

Objective: To evaluate the anti-neuroinflammatory effects of this compound in a mouse model of LPS-induced neuroinflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS)

  • This compound (MEA)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer

  • ELISA kits for TNF-α and IL-1β

  • Immunohistochemistry reagents (antibodies for Iba1, GFAP)

Procedure:

  • Animal Grouping: Divide mice into groups: (1) Vehicle (Saline), (2) LPS, (3) LPS + MEA (low dose), (4) LPS + MEA (high dose).

  • Drug Administration: Administer MEA (e.g., 5 or 20 mg/kg, intraperitoneally) or vehicle 30 minutes prior to LPS injection.

  • Induction of Neuroinflammation: Inject LPS (e.g., 1 mg/kg, intraperitoneally) to induce systemic inflammation and subsequent neuroinflammation.

  • Tissue Collection: At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice and perfuse with saline.

  • Brain Homogenate Analysis:

    • Dissect the hippocampus and cortex.

    • Homogenize the brain tissue.

    • Centrifuge and collect the supernatant.

    • Measure TNF-α and IL-1β levels using ELISA.

  • Immunohistochemistry:

    • Fix the other half of the brain in 4% paraformaldehyde.

    • Prepare brain sections.

    • Perform immunohistochemical staining for Iba1 (microglial marker) and GFAP (astrocyte marker) to assess glial activation.

    • Quantify the staining intensity or cell morphology.

Visualizations

Signaling Pathways and Experimental Workflows

MEA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_signaling Signaling Cascade cluster_nucleus Nucleus MEA This compound (MEA) CB2 CB2 Receptor MEA->CB2 Agonist Binding ERK ERK CB2->ERK AKT AKT CB2->AKT NFkB NF-κB (Inhibition) ERK->NFkB Gene_Exp Gene Expression (Anti-inflammatory) ERK->Gene_Exp AKT->NFkB AKT->Gene_Exp Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ↑ Anti-inflammatory Cytokines (IL-10) Gene_Exp->Cytokines

Caption: Proposed signaling pathway of this compound in microglia.

Experimental_Workflow_In_Vitro cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture Microglia (BV-2 or Primary) Pretreat Pre-treat with MEA or Vehicle Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ELISA Cytokine Measurement (ELISA) Stimulate->ELISA qPCR Gene Expression (qRT-PCR) Stimulate->qPCR WB Protein Expression (Western Blot) Stimulate->WB

Caption: In vitro experimental workflow for studying MEA.

Experimental_Workflow_In_Vivo cluster_animal Animal Model cluster_collection Tissue Collection cluster_analysis Analysis Grouping Animal Grouping Admin Administer MEA or Vehicle Grouping->Admin Induce Induce Neuroinflammation (LPS Injection) Admin->Induce Euthanize Euthanize and Perfuse Induce->Euthanize Dissect Dissect Brain Regions Euthanize->Dissect Homogenize Brain Homogenate (ELISA for Cytokines) Dissect->Homogenize IHC Immunohistochemistry (Iba1, GFAP) Dissect->IHC

Caption: In vivo experimental workflow for studying MEA.

Conclusion

This compound presents a promising avenue for research in the field of neuroinflammation due to its potent agonistic activity at cannabinoid receptors. The protocols and expected outcomes detailed in this document provide a comprehensive framework for researchers to investigate its therapeutic potential. By adapting established methodologies used for similar compounds, the scientific community can efficiently elucidate the specific roles and mechanisms of this compound in mitigating the detrimental effects of neuroinflammatory processes.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Methandamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Methandamide (also known as Anandamide (B1667382) or AEA) in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my Methandamide precipitating when I add it to my aqueous buffer?

Methandamide is a lipophilic molecule with low intrinsic solubility in aqueous solutions.[1][2] Direct addition of a concentrated stock solution (e.g., in ethanol (B145695) or DMSO) to an aqueous buffer can cause the concentration to exceed its solubility limit, leading to precipitation. It is crucial to employ a solubilization strategy to maintain a clear, homogenous solution for your experiments.

Q2: What are the most common methods to improve the solubility of Methandamide in aqueous buffers?

The most widely used and effective methods include:

  • Co-solvents: Using a water-miscible organic solvent like ethanol or DMSO to first dissolve the Methandamide before diluting it into the aqueous buffer.[2]

  • Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase aqueous solubility.[1][3]

  • Surfactants: Employing non-ionic surfactants like Tween 80 or Pluronic F68 to form micelles that encapsulate the lipophilic Methandamide.

  • Serum Albumin: For in vitro cell culture experiments, bovine serum albumin (BSA) can be used to facilitate the delivery of Methandamide to cells.

Q3: How much can I expect the solubility of Methandamide to increase with these methods?

The degree of solubility enhancement depends on the chosen method and the specific experimental conditions.

MethodFold Increase in Aqueous SolubilityReference
10% Hydroxypropyl-β-cyclodextrin1,000 to 30,000-fold[1]
Co-solvents (e.g., Ethanol, DMSO)Varies based on final concentration[2]
Surfactants (e.g., Tween 80)Dependent on concentration and CMC

Q4: Are there any potential downsides to using these solubilization methods?

Yes, it is important to consider the potential impact of the solubilizing agent on your experimental system:

  • Co-solvents: Organic solvents like DMSO and ethanol can have physiological effects on cells, even at low concentrations.[2] It is essential to include a vehicle control in your experiments.

  • Cyclodextrins: While generally well-tolerated, high concentrations of cyclodextrins can sometimes interact with cell membranes or other components of your assay.

  • Surfactants: Surfactants can be cytotoxic at higher concentrations and may interfere with certain biological assays. Always determine the optimal, non-toxic concentration for your specific cell line or model.

  • BSA: If using BSA, be aware that it can bind to other molecules in your system and may not be suitable for all experimental designs.

Troubleshooting Guide

Issue 1: Even with a co-solvent, my Methandamide is still precipitating.

  • Possible Cause: The final concentration of the organic solvent may be too low to maintain solubility.

    • Solution: Try a stepwise dilution. Instead of a single large dilution, add the Methandamide stock solution to the aqueous buffer in smaller increments while vortexing or stirring continuously.

  • Possible Cause: The final concentration of Methandamide is still too high.

    • Solution: Re-evaluate the required final concentration for your experiment. It may be possible to achieve the desired biological effect at a lower, more soluble concentration.

  • Possible Cause: The buffer composition (e.g., pH, ionic strength) is not optimal.

    • Solution: While Methandamide is not ionizable, extreme pH values or high salt concentrations can affect the stability of the formulation. Ensure your buffer conditions are within a physiological range.

Issue 2: I am seeing unexpected effects in my vehicle control group.

  • Possible Cause: The concentration of the co-solvent or surfactant is too high.

    • Solution: Reduce the concentration of the solubilizing agent in your vehicle control and experimental samples. Perform a dose-response curve for the vehicle alone to determine the highest non-toxic concentration.

  • Possible Cause: The solubilizing agent is interfering with your assay.

    • Solution: Research the compatibility of your chosen solubilizing agent with your specific assay. For example, some surfactants can interfere with fluorescence-based assays. You may need to switch to an alternative solubilization method.

Experimental Protocols

Protocol 1: Solubilization of Methandamide using a Co-solvent (Ethanol)
  • Stock Solution Preparation: Dissolve Methandamide in 100% ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Methandamide is supplied as a solution in ethanol at 50 mg/ml.[2]

  • Working Solution Preparation: a. Warm the aqueous buffer to 37°C. b. While vortexing the buffer, slowly add the ethanolic stock solution to achieve the desired final concentration. c. Ensure the final concentration of ethanol is as low as possible (typically <0.5%) to minimize solvent effects.

  • Use Immediately: It is recommended not to store the aqueous solution for more than one day.[2]

Protocol 2: Solubilization of Methandamide using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • HP-β-CD Solution Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Complexation: a. Add the Methandamide (as a solid or from a concentrated organic stock) to the HP-β-CD solution. b. Vortex or sonicate the mixture until the Methandamide is completely dissolved. This process forms an inclusion complex where the lipophilic Methandamide is encapsulated within the hydrophobic cavity of the cyclodextrin.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential aggregates.

Protocol 3: Solubilization of Methandamide using Tween 80
  • Stock Solution Preparation: Prepare a stock solution of Methandamide in a minimal amount of DMSO.

  • Vehicle Preparation: Prepare a vehicle solution consisting of DMSO, Tween 80, and saline. A common ratio is 10% DMSO, 5% Tween 80, and 85% saline.[4]

  • Final Solution Preparation: a. Add the Methandamide stock solution to the Tween 80. b. Vortex thoroughly. c. Add the saline to the mixture and vortex again until a clear solution is formed.

Visual Guides

experimental_workflow cluster_stock Stock Solution cluster_dilution Dilution cluster_final Final Solution stock Methandamide in 100% Ethanol vortex Vortex/Stir stock->vortex Slowly add buffer Aqueous Buffer (e.g., PBS, Media) buffer->vortex final Working Solution of Methandamide vortex->final Use Immediately

Caption: Workflow for solubilizing Methandamide using a co-solvent.

cyclodextrin_complexation cluster_complex Inclusion Complex methandamide Methandamide (Lipophilic) complex Soluble Complex methandamide->complex Encapsulated hpbcd HP-β-CD hpbcd->complex Forms water Water Molecules water->hpbcd Displaced

Caption: Formation of a Methandamide-cyclodextrin inclusion complex.

troubleshooting_logic start Precipitate Observed? check_conc Is final co-solvent concentration sufficient? start->check_conc Yes solution_clear Solution Clear start->solution_clear No stepwise_dilution Action: Use stepwise dilution check_conc->stepwise_dilution No check_drug_conc Is Methandamide concentration too high? check_conc->check_drug_conc Yes stepwise_dilution->solution_clear lower_conc Action: Lower final concentration check_drug_conc->lower_conc Yes check_drug_conc->solution_clear No lower_conc->solution_clear

Caption: Troubleshooting logic for Methandamide precipitation.

References

stability of Mead ethanolamide in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Mead ethanolamide in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is supplied as a solution in ethanol (B145695). For experimental use, the ethanol can be evaporated under a gentle stream of an inert gas like nitrogen or argon. Subsequently, the compound can be dissolved in solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1] The solubility in these solvents is at least 10 mg/mL.[1]

Q2: What are the optimal storage conditions for this compound?

A2: As supplied in ethanol, this compound should be stored at -20°C and is stable for at least one year.[1] Solutions in DMSO or DMF should also be stored as aliquots at -20°C.[1] It is crucial to avoid frost-free freezers, as temperature cycling can affect stability.[1]

Q3: How long are solutions of this compound stable?

A3: When stored correctly at -20°C as aliquots, solutions of this compound in DMSO or DMF are stable for at least six months. The stability of the compound as supplied in ethanol is at least one year at -20°C.

Q4: Is this compound sensitive to light or air?

A4: Yes, this compound is sensitive to both air and light. It is recommended to store solutions under an inert gas like argon or nitrogen and to protect them from light.

Q5: Can I dissolve this compound in aqueous buffers?

A5: this compound is not directly soluble in aqueous solutions. To prepare an aqueous solution for biological experiments, a stock solution in an organic solvent (like DMSO) should be prepared first and then further diluted into the aqueous buffer or isotonic saline. For example, a solution in ethanol can be diluted with an equal volume of PBS (pH 7.2) to a final concentration of approximately 5 mg/mL. It is important to ensure the final concentration of the organic solvent is not physiologically active in the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage.Ensure the compound and its solutions are stored at -20°C, protected from light, and under an inert atmosphere. Aliquoting solutions can prevent degradation from repeated freeze-thaw cycles.
Precipitation of the compound in aqueous solutions. Poor solubility of this compound in aqueous media.Prepare a concentrated stock solution in DMSO or DMF first. Then, dilute the stock solution into the aqueous buffer with vigorous mixing. The final concentration of the organic solvent should be kept to a minimum.
Discoloration of the this compound solution. Oxidation or photodegradation.Discard the solution. When preparing new solutions, ensure an inert gas is used to purge the solvent and the storage vial. Always protect the solution from light by using amber vials or by wrapping the vial in foil.

Data Summary

Table 1: Solubility and Stability of this compound in Different Solvents

Solvent Solubility Storage Temperature Stability Special Precautions
Ethanol (as supplied)--20°CAt least 1 yearStore in a tightly sealed container.
DMSO≥ 10 mg/mL-20°CAt least 6 months (as aliquots)Purge with inert gas; protect from light and air.
DMF≥ 10 mg/mL-20°CAt least 6 months (as aliquots)Purge with inert gas; protect from light and air.
Aqueous BuffersNot directly soluble-Not recommended for storage. Prepare fresh before use.Dilute from a concentrated organic stock solution.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO
  • If starting with this compound supplied in ethanol, place the vial in a chemical fume hood.

  • Direct a gentle stream of an inert gas (e.g., nitrogen or argon) over the surface of the solution to evaporate the ethanol completely.

  • Once the ethanol has evaporated, immediately add the desired volume of anhydrous DMSO that has been previously purged with an inert gas.

  • Vortex briefly to ensure complete dissolution.

  • Dispense the solution into small-volume aliquots in amber glass vials.

  • Flush the headspace of each vial with an inert gas before sealing.

  • Store the aliquots at -20°C.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_storage Storage cluster_use Experimental Use start Start with this compound in Ethanol evaporate Evaporate Ethanol (under inert gas) start->evaporate dissolve Dissolve in Anhydrous DMSO (purged with inert gas) evaporate->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot inert Flush with Inert Gas aliquot->inert store Store at -20°C inert->store dilute Dilute into Aqueous Buffer (for biological assays) store->dilute end Experiment dilute->end stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Conditions MEA_Stability This compound Stability Air Air (Oxygen) MEA_Stability->Air decreased by Light Light MEA_Stability->Light decreased by Temp_Fluctuation Temperature Fluctuations (Freeze-Thaw Cycles) MEA_Stability->Temp_Fluctuation decreased by Aqueous_Env Prolonged Aqueous Environment MEA_Stability->Aqueous_Env decreased by Inert_Gas Inert Gas (Nitrogen, Argon) MEA_Stability->Inert_Gas increased by Cold_Storage Consistent -20°C Storage MEA_Stability->Cold_Storage increased by Aliquoting Aliquoting MEA_Stability->Aliquoting increased by Organic_Solvent Anhydrous Organic Solvents (DMSO, DMF) MEA_Stability->Organic_Solvent increased by

References

Technical Support Center: Quantification of Mead Ethanolamide (MEA) in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Mead ethanolamide (MEA) and other related N-acylethanolamines (NAEs) in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Handling & Stability

Question 1: My MEA concentrations are highly variable between samples collected at different times. What could be the cause?

Answer: High variability often points to pre-analytical issues related to sample handling and stability. MEA and other endocannabinoids are unstable molecules susceptible to enzymatic degradation and ex vivo formation.[1][2][3]

Troubleshooting Steps:

  • Standardize Collection: Use a consistent and rapid protocol for blood collection and processing. Plasma is generally preferred over serum, as the coagulation process in serum preparation can alter endocannabinoid levels.[4][5]

  • Immediate Cooling: Place blood collection tubes on ice immediately after drawing to inhibit enzymatic activity. Process samples in a cooled environment (e.g., 4°C centrifuge).

  • Enzyme Inhibitors: Consider adding a fatty acid amide hydrolase (FAAH) inhibitor, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), to the collection tube to prevent enzymatic degradation of MEA.

  • Minimize Delays: Process whole blood to plasma as quickly as possible. Delays, especially at room temperature, can lead to significant changes in analyte concentrations.

  • Storage Conditions: Store plasma samples at -80°C immediately after processing. Avoid repeated freeze-thaw cycles, which can degrade analytes. Long-term storage (many years) can also lead to metabolite degradation.

Question 2: Why are my measured MEA concentrations unexpectedly high?

Answer: Artificially high concentrations can result from the ex vivo formation of NAEs from their phospholipid precursors (N-acylphosphatidylethanolamines, NAPEs) in the blood sample after collection.

Troubleshooting Steps:

  • Rapid Processing: The most critical step is to minimize the time between blood collection and plasma separation/freezing.

  • Acidification: Some protocols suggest immediate acidification of the blood sample to block artifactual FEA formation. However, this must be carefully validated to ensure it does not affect analyte stability or extraction efficiency.

  • Evaluate Matrix: Ensure there are no contaminating sources of MEA from lab equipment or reagents.

Sample Preparation & Extraction

Question 3: I'm experiencing low recovery of MEA after sample extraction. How can I improve it?

Answer: Low recovery is a common issue related to the sample preparation method. The goal is to efficiently extract the lipophilic MEA from the complex plasma matrix while removing interfering substances like proteins and phospholipids (B1166683).

Troubleshooting Steps:

  • Optimize Extraction Method: The two most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Compare their performance for your specific application.

    • LLE: Solvents like toluene (B28343) have been shown to be effective in extracting endocannabinoids while minimizing the co-extraction of phospholipids that cause matrix effects. A common LLE combination is ethyl acetate/hexane.

    • SPE: Oasis HLB cartridges are frequently used and can provide clean extracts, but the protocol (conditioning, washing, and elution steps) must be optimized.

  • Check Solvent Quality: Use high-purity, HPLC/MS-grade solvents for all steps.

  • Internal Standard: Ensure your internal standard (IS), ideally a deuterated version of MEA (e.g., MEA-d4), is added at the very beginning of the sample preparation process. This allows it to account for analyte loss at every step.

Question 4: My signal is inconsistent and shows significant ion suppression. What is causing this matrix effect?

Answer: Matrix effects are caused by co-eluting compounds from the plasma that interfere with the ionization of your target analyte in the mass spectrometer's source. Phospholipids are major contributors to matrix effects in plasma.

Troubleshooting Steps:

  • Improve Sample Cleanup: As noted above, optimizing your LLE or SPE protocol is crucial. Toluene-based LLE is particularly effective at reducing phospholipid content compared to older methods like chloroform-methanol extraction.

  • Enhance Chromatographic Separation: Ensure that MEA is chromatographically separated from the bulk of the phospholipids. A longer gradient or a different column chemistry may be required.

  • Use an Appropriate Internal Standard: A co-eluting, stable isotope-labeled internal standard is the best tool to compensate for matrix effects, as it will be suppressed or enhanced to the same degree as the analyte.

Chromatography & Mass Spectrometry

Question 5: How can I be sure the peak I'm quantifying is MEA and not an isomer?

Answer: Co-elution of isomers is a significant challenge in endocannabinoid analysis, as they can have the same mass and similar fragmentation patterns. Robust chromatographic separation is essential for accurate quantification.

Troubleshooting Steps:

  • Chromatographic Resolution: Develop a liquid chromatography (LC) method that provides baseline separation of MEA from known potential isomers. This may involve:

    • Testing different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl).

    • Optimizing the mobile phase composition and gradient elution profile.

  • Multiple Reaction Monitoring (MRM): Use at least two specific MRM transitions for MEA. The ratio of the quantifier to the qualifier ion should be consistent across all samples and standards.

  • Advanced Techniques: For particularly difficult separations, consider advanced techniques like 2D-LC or ion mobility spectrometry, which provide an additional dimension of separation.

Experimental Workflow & Protocols

A reliable method for quantifying MEA in plasma is critical. The following sections detail a typical workflow and a generalized experimental protocol based on common practices in the literature.

General Analytical Workflow

The quantification of MEA in plasma typically follows a multi-step process designed to ensure accuracy, precision, and sensitivity.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical p1 1. Blood Collection (EDTA tube, on ice) p2 2. Plasma Separation (Centrifuge at 4°C) p1->p2 p3 3. Sample Storage (Store at -80°C) p2->p3 a1 4. Sample Thawing & Spiking (Add Deuterated IS) p3->a1 a2 5. Protein Precipitation & Sample Extraction (LLE or SPE) a1->a2 a3 6. Evaporation & Reconstitution a2->a3 a4 7. LC-MS/MS Analysis a3->a4 d1 8. Data Processing (Integration & Calibration) a4->d1 d2 9. Quantification & Data Review d1->d2

Caption: Standard workflow for MEA quantification in plasma samples.

Example Protocol: LC-MS/MS Quantification of MEA

This protocol is a generalized example derived from multiple validated methods. Users must validate the method in their own laboratory.

1. Materials and Reagents

2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen plasma samples on ice.

  • To a 200 µL aliquot of plasma in a polypropylene (B1209903) tube, add 20 µL of the IS working solution (e.g., 50 ng/mL MEA-d4 in methanol). Vortex briefly.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of LLE solvent (e.g., ethyl acetate/hexane 9:1 v/v). Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase column suitable for lipid analysis, such as a C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (95:5) with 5 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient might start at 40-50% B, increasing to 95-100% B over several minutes, holding, and then re-equilibrating.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions: Monitor at least two transitions for MEA and its IS. For example:

    • MEA: [M+H]⁺ → fragment 1 (quantifier), [M+H]⁺ → fragment 2 (qualifier)

    • MEA-d4: [M+H]⁺ → corresponding fragment 1

Data Summary Tables

Quantitative data from literature can help in setting expectations for method performance.

Table 1: Comparison of Sample Extraction Method Performance for NAEs

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Toluene)Solid-Phase Extraction (SPE)
Analyte Recovery Moderate to High (60-90%)High (60-80%)High (often >80%)
Matrix Effect High risk of ion suppressionLow (removes phospholipids effectively)Low to Moderate (depends on wash steps)
Throughput High (amenable to 96-well plates)ModerateModerate to High
Selectivity Low (many matrix components remain)ModerateHigh
Reference

Table 2: Pre-analytical Stability of Endocannabinoids in Whole Blood

Storage ConditionAnalyte ChangeImplication for MEA AnalysisReference
Room Temp, 2 hours Significant increase in NAEsMust avoid delays; process samples immediately.
On Ice, up to 4 hours Minimal changes observedCooling is critical to maintain analyte integrity.
Multiple Freeze-Thaw Degradation observedAliquot samples to avoid repeated thawing.
Serum vs. Plasma Higher levels in serumPlasma is the preferred matrix for analysis.

Troubleshooting Logic Diagram

When encountering issues, a logical approach can help identify the root cause.

G p1 Problem: Inaccurate or Variable Results c1 Is the Internal Standard response stable? p1->c1 c2 Is analyte recovery low in QC samples? c1->c2 Yes s1 Solution: Check for matrix effects. Improve sample cleanup (LLE/SPE). Optimize chromatography. c1->s1 No c3 Are peak shapes poor or splitting? c2->c3 No s2 Solution: Optimize extraction protocol. Check solvent quality & volumes. Ensure complete evaporation/reconstitution. c2->s2 Yes c4 Is variability high between replicates? c3->c4 No s3 Solution: Check for column degradation. Filter samples before injection. Optimize mobile phase. c3->s3 Yes s4 Solution: Review pre-analytical handling. Ensure sample homogeneity. Check for instrument instability. c4->s4 Yes

References

troubleshooting poor signal intensity of Mead ethanolamide in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Acyl Ethanolamide Analysis. This guide provides detailed troubleshooting advice and protocols for researchers encountering poor signal intensity for Mead ethanolamide (Docosahexaenoyl ethanolamide, DHEA) and other related N-acyl ethanolamides (NAEs) in mass spectrometry experiments.

Q1: Why is my this compound signal intensity low or absent in my LC-MS/MS analysis?

Low or absent signal intensity is a common issue that can stem from multiple stages of the analytical workflow, from sample handling to data acquisition. The causes can be broadly categorized into issues with the sample itself, the extraction and separation process, or the mass spectrometer settings. A systematic approach is crucial for identifying the root cause.

Common contributing factors include:

  • Sample Degradation: NAEs are lipids that can degrade due to improper storage or handling.

  • Inefficient Extraction: The concentration of this compound in biological samples is often very low, requiring a robust and optimized extraction method to isolate it from a complex matrix[1][2].

  • Ion Suppression: Co-eluting substances from the biological matrix can interfere with the ionization of your target analyte in the mass spectrometer's source, reducing its signal[1].

  • Suboptimal LC-MS/MS Parameters: Incorrect liquid chromatography conditions or mass spectrometer settings will fail to detect the analyte efficiently[3][4].

Below is a troubleshooting workflow to systematically address the problem.

G cluster_0 Start: Poor Signal Intensity cluster_1 Step 1: Verify Instrument Performance cluster_2 Step 2: Evaluate Sample Preparation cluster_3 Step 3: Check LC Method cluster_4 Resolution start Poor or No Signal for this compound inst_check Run System Suitability Test (e.g., inject pure standard) start->inst_check inst_ok Signal OK? inst_check->inst_ok tune_cal Tune and Calibrate Mass Spectrometer. Check source conditions, gas flows, voltages. inst_ok->tune_cal No sample_prep Review Sample Prep Protocol. Check extraction efficiency and sample stability. inst_ok->sample_prep Yes tune_cal->inst_check matrix_effect Assess Matrix Effects (Post-extraction spike vs. pure standard) sample_prep->matrix_effect optimize_prep Optimize Extraction. Test different solvents (e.g., Toluene) or try SPE. matrix_effect->optimize_prep Significant Matrix Effects lc_method Review LC Method. Check column, mobile phases, gradient. matrix_effect->lc_method No Significant Matrix Effects optimize_prep->sample_prep peak_shape Peak Shape/Retention Time OK for Standard? lc_method->peak_shape optimize_lc Optimize Chromatography. Adjust gradient, try different mobile phase additives. peak_shape->optimize_lc No end Problem Resolved peak_shape->end Yes optimize_lc->lc_method G cluster_sample Sample Input cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Sample sample Plasma or Tissue Homogenate precip Protein Precipitation (Acetonitrile) sample->precip extract Extraction with Toluene precip->extract dry1 Evaporate Toluene Layer extract->dry1 reconstitute Reconstitute in Aqueous Solvent dry1->reconstitute load_wash Load & Wash SPE Cartridge (C18) reconstitute->load_wash elute Elute with Methanol/ Acetonitrile load_wash->elute dry2 Evaporate Eluate elute->dry2 final_reconstitute Reconstitute for Injection dry2->final_reconstitute inject Inject into LC-MS/MS final_reconstitute->inject G PC Phospholipid (e.g., Phosphatidylcholine) containing DHA NAPE N-docosahexaenoyl- phosphatidylethanolamine (NAPE) PC->NAPE NAT (N-acyltransferase) PE Phosphatidylethanolamine (PE) PE->NAPE DHEA This compound (Docosahexaenoyl ethanolamide) NAPE->DHEA NAPE-PLD Degradation DHA + Ethanolamine (Signal Termination) DHEA->Degradation Hydrolysis FAAH Fatty Acid Amide Hydrolase (FAAH) FAAH->DHEA FAAH->Degradation

References

addressing matrix effects in the analysis of Mead ethanolamide in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Mead Ethanolamide (MEA) and related N-acylethanolamines (NAEs) in biological samples. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you identify, understand, and mitigate matrix effects in your LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" and why is it a concern for MEA analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds present in the sample matrix.[1][2] In the context of liquid chromatography-mass spectrometry (LC-MS), these interfering components can either suppress or enhance the signal of this compound, leading to inaccurate and unreliable quantification.[3] Biological samples like plasma, serum, or tissue are complex matrices containing high levels of salts, phospholipids (B1166683), and proteins that are known to cause significant matrix effects.[1]

Q2: How can I determine if my MEA analysis is affected by matrix effects?

A2: The most reliable method is to perform a post-extraction addition experiment. This quantitative approach involves comparing the peak response of MEA spiked into an extracted blank matrix sample with the response of MEA in a neat (clean) solvent at the same concentration. A significant difference between the two responses indicates the presence of a matrix effect. A qualitative assessment can also be done using a post-column infusion experiment, which helps identify regions in the chromatogram where suppression or enhancement occurs.

Q3: How is the matrix effect calculated quantitatively?

A3: The matrix effect is quantified by calculating the Matrix Factor (MF) . The formula is:

MF = (Peak Response in Post-Extraction Spiked Matrix) / (Peak Response in Neat Solvent)

  • An MF < 1 indicates ion suppression (the signal is lower in the matrix).

  • An MF > 1 indicates ion enhancement (the signal is higher in the matrix).

  • An MF = 1 indicates no matrix effect.

For a robust method, the MF should ideally be between 0.8 and 1.2.

Q4: What is the best way to compensate for matrix effects?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS) . A SIL-IS, such as MEA-d4, is chemically identical to the analyte and will co-elute chromatographically. Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte, allowing for accurate correction during data processing.

Q5: My blank samples show a peak corresponding to an NAE. What could be the cause?

A5: Contamination is a known issue in the analysis of NAEs. High levels of Palmitoylethanolamide (PEA), a related NAE, have been found in common laboratory glassware, such as glass Pasteur pipettes. It is crucial to test all materials used in sample preparation for potential contamination by running procedural blanks.

Troubleshooting Guide

Problem: Low or inconsistent signal intensity for this compound (MEA).

This is a common symptom of ion suppression due to matrix effects. Follow this guide to diagnose and resolve the issue.

Step 1: Assess the Matrix Effect Quantitatively

  • Action: Perform a post-extraction addition experiment as described in the protocol section below.

  • Procedure: Prepare three sets of samples:

    • Set A: Analyte standard in neat reconstitution solvent.

    • Set B: Blank biological matrix extract, with the analyte spiked in after the extraction process.

    • Set C: Blank biological matrix extract, with the analyte spiked in before the extraction process.

  • Analysis:

    • Compare Set A and Set B to calculate the Matrix Factor (MF). If MF is significantly lower than 1, you have confirmed ion suppression.

    • Compare Set B and Set C to calculate the Extraction Recovery.

Step 2: Implement a Mitigation Strategy Based on your findings, choose one or more of the following strategies.

  • Strategy A: Optimize Sample Preparation

    • Rationale: To more effectively remove interfering matrix components like phospholipids before LC-MS analysis. Liquid-liquid extraction (LLE) is often more effective at removing phospholipids than simple protein precipitation. Solid-phase extraction (SPE) can provide even cleaner extracts.

    • Action: Switch from protein precipitation to LLE or an SPE protocol. See the "Data Presentation" section for a comparison of typical results.

  • Strategy B: Improve Chromatographic Separation

    • Rationale: To chromatographically separate MEA from the co-eluting matrix components that are causing ion suppression.

    • Action: Modify your LC gradient to be longer and shallower, or screen different C18 columns to alter selectivity. This can help move the MEA peak away from the region of suppression.

  • Strategy C: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

    • Rationale: This is the most effective way to correct for matrix effects that cannot be eliminated through sample prep or chromatography.

    • Action: Synthesize or purchase a SIL-IS for this compound (e.g., MEA-d4). Add the SIL-IS to all samples and standards at the very beginning of the sample preparation process. The ratio of the analyte to the SIL-IS will remain constant even if both are suppressed, leading to accurate quantification.

  • Strategy D: Dilute the Sample Extract

    • Rationale: Reducing the concentration of matrix components by diluting the final extract can alleviate ion suppression.

    • Action: Dilute your final extract 5-fold, 10-fold, or more with the initial mobile phase. Note that this will also dilute your analyte, so this strategy is only viable if your assay has sufficient sensitivity.

Data Presentation

The choice of sample preparation method has a significant impact on matrix effects and analyte recovery. The following table summarizes typical performance data for different extraction techniques used for N-acylethanolamines in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (MF)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 105%0.4 - 0.7 (Significant Suppression)Fast, simple, inexpensive"Dirty" extract, high matrix effects
Liquid-Liquid Extraction (LLE) 70 - 95%0.8 - 1.1 (Minimal Suppression)Good removal of phospholipidsMore labor-intensive, requires solvent evaporation
Solid-Phase Extraction (SPE) 80 - 100%0.9 - 1.2 (Negligible Effect)Cleanest extracts, high throughput with automationHigher cost, requires method development

Values are representative for N-acylethanolamines and should be determined empirically for your specific assay.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect & Recovery
  • Prepare Solutions:

    • Prepare a 1 µg/mL stock solution of MEA in methanol.

    • Prepare a working standard of 10 ng/mL MEA in the final mobile phase (e.g., 80:20 Methanol:Water).

  • Process Samples (in triplicate):

    • Set A (Neat Solvent): Take 100 µL of the final mobile phase and add 10 µL of the working standard.

    • Set B (Post-Spiked Matrix):

      • To 100 µL of blank plasma, add the internal standard and perform the full extraction protocol (e.g., LLE as described below).

      • Evaporate the final extract and reconstitute in 100 µL of mobile phase.

      • Add 10 µL of the working standard to the reconstituted extract.

    • Set C (Pre-Spiked Matrix):

      • To 100 µL of blank plasma, add the internal standard and 10 µL of the working standard.

      • Perform the full extraction protocol.

      • Evaporate and reconstitute in 110 µL of mobile phase.

  • Analyze & Calculate:

    • Analyze all samples by LC-MS/MS.

    • Matrix Factor (MF) = [Mean Peak Area of Set B] / [Mean Peak Area of Set A]

    • Recovery (%) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set B]) * 100

Protocol 2: Liquid-Liquid Extraction (LLE) for MEA from Plasma
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 2 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of SIL-IS solution (e.g., MEA-d4 at 100 ng/mL). Vortex briefly.

    • Let equilibrate for 15 minutes on ice.

  • Extraction:

    • Add 500 µL of cold (-20°C) ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection & Evaporation:

    • Carefully transfer the upper organic layer (~450 µL) to a new 1.5 mL tube. Avoid disturbing the protein pellet.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution & Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an LC autosampler vial.

    • Inject 5-10 µL onto the LC-MS/MS system.

Visualizations

experimental_workflow sample 1. Sample Collection (e.g., Plasma) spike_is 2. Spike with SIL-Internal Standard sample->spike_is extract 3. Sample Extraction (LLE or SPE) spike_is->extract drydown 4. Evaporation extract->drydown reconstitute 5. Reconstitution drydown->reconstitute inject 6. LC-MS/MS Analysis reconstitute->inject process 7. Data Processing (Ratio of Analyte/IS) inject->process result 8. Final Concentration process->result

Caption: Standard analytical workflow for MEA quantification.

troubleshooting_tree problem Issue: Low/Inconsistent MEA Signal assess Assess Matrix Effect (Post-Extraction Spike) problem->assess decision Ion Suppression Confirmed? assess->decision no_suppression No significant ME Check instrument performance, standard stability, recovery. decision->no_suppression  No optimize_prep Optimize Sample Prep (Switch to LLE/SPE) decision->optimize_prep Yes optimize_lc Optimize LC Method (Improve Separation) optimize_prep->optimize_lc use_sil Implement SIL-IS (Most Robust Solution) optimize_lc->use_sil dilute Dilute Extract (If sensitivity allows) use_sil->dilute

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Evaporation of Ethanol from Methanandamide (MEA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions for the evaporation of ethanol (B145695) from Methanandamide (MEA) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for evaporating ethanol from MEA solutions? A1: The optimal method depends on your sample volume and equipment availability. For larger volumes (several mL to Liters), Rotary Evaporation is highly efficient and the industry standard for solvent recovery.[1][2] For smaller volumes (typically <10 mL), Nitrogen Blowdown Evaporation is effective and convenient.[3]

Q2: At what temperature should I evaporate the ethanol to avoid degrading my MEA sample? A2: To prevent thermal degradation, it is crucial to use low temperatures. For rotary evaporation, a water bath temperature between 30-40°C is generally recommended.[4][5] Some protocols may use up to 50°C, but this should be approached with caution. For nitrogen blowdown, gentle heating up to 40-50°C can be applied to accelerate the process.

Q3: How can I confirm that all the ethanol has been removed? A3: Initially, visual confirmation (the sample appears as a dry film or residue) is used. For rigorous applications, the sample can be placed under a high-vacuum system for a set period (e.g., 1 hour) to remove residual traces. The most definitive method is to dry the sample to a constant weight.

Q4: Is it safe to use heat with the nitrogen blowdown method? A4: Yes, applying gentle heat via a water bath or dry block is a common practice to speed up nitrogen blowdown evaporation. The heat re-energizes the sample molecules, counteracting the cooling effect of the nitrogen gas stream and facilitating faster vaporization.

Q5: Why is my evaporation process so slow when using a rotary evaporator? A5: Slow evaporation can be due to several factors:

  • Improper Vacuum Level: The vacuum pressure may be too high (not low enough), failing to sufficiently lower the ethanol's boiling point.

  • Low Bath Temperature: The water bath may not be providing enough energy for efficient vaporization.

  • High Condenser Temperature: If the condenser is not cold enough, ethanol vapor will not condense efficiently and may pass through to the vacuum pump.

  • Slow Rotation Speed: A higher rotation speed (e.g., 150-200 rpm) increases the surface area of the solution, enhancing the evaporation rate.

Troubleshooting Guide

Issue: My sample is "bumping" (boiling violently) and splashing in the rotary evaporator.

  • Possible Cause: The vacuum is being applied too quickly, the flask is more than 50% full, or the rotation speed is too low. Rapid depressurization causes a large pocket of solvent vapor to form and displace the liquid suddenly.

  • Solution:

    • Ensure the flask is filled to no more than 50% of its capacity.

    • Apply the vacuum gradually to allow the pressure to decrease in a controlled manner.

    • Increase the rotation speed (150-200 rpm) to create a thin, even film on the flask's inner surface.

Issue: I suspect my MEA is degrading during the process.

  • Possible Cause: The water bath temperature is too high, leading to thermal decomposition. While MEA is more stable than anandamide, it is not immune to heat.

  • Solution:

    • Immediately lower the water bath temperature to the recommended 30-40°C range.

    • Ensure the vacuum is set correctly to achieve a low boiling point for the ethanol, minimizing the need for heat. A target ethanol vapor temperature of 15-20°C is ideal.

Issue: I can't remove the final traces of ethanol from my sample.

  • Possible Cause: Residual solvent molecules can be difficult to remove with primary evaporation methods alone.

  • Solution:

    • After the bulk of the ethanol has been evaporated, transfer the sample to a high-vacuum system (vacuum oven or desiccator connected to a pump) for at least one hour to remove any remaining solvent.

Issue: Solvent is being pulled into my vacuum pump.

  • Possible Cause: The rate of evaporation exceeds the condensation capacity of your system. This occurs when the condenser is not cold enough to trap the incoming solvent vapor.

  • Solution:

    • Decrease the water bath temperature to slow the rate of evaporation.

    • Ensure your recirculating chiller is set to a sufficiently low temperature (e.g., -10°C to 0°C for ethanol) and has adequate cooling capacity.

Data Presentation

Table 1: Recommended Operating Parameters for Rotary Evaporation of Ethanol

ParameterRecommended ValueRationaleCitations
Water Bath Temperature 30 - 40°CProvides sufficient energy for evaporation while minimizing thermal degradation of MEA.
Condenser Temperature -10°C to 0°CEnsures efficient condensation of ethanol vapor, preventing loss to the vacuum pump.
Ethanol Vapor Temp. 15 - 25°CThis is the target temperature for the actual solvent vapor, achieved by balancing heat and vacuum.
Vacuum Pressure 95 - 175 mbarLowers the boiling point of ethanol to the target vapor temperature.
Rotation Speed 150 - 200 rpmCreates a thin film, increasing surface area and enhancing evaporation efficiency.
Flask Capacity ≤ 50% FullPrevents bumping and sample loss.

Experimental Protocols

Protocol 1: Ethanol Evaporation using a Rotary Evaporator

This protocol is ideal for volumes greater than 10 mL.

Methodology:

  • System Preparation:

    • Set the recirculating chiller connected to the condenser to a temperature between -10°C and 0°C.

    • Pre-heat the water bath to 30-40°C.

    • Ensure the receiving flask for condensed solvent is empty and properly attached.

  • Sample Loading:

    • Transfer the MEA-ethanol solution into a round-bottom flask, ensuring it is no more than 50% full.

    • Securely attach the flask to the rotary evaporator's vapor duct.

  • Evaporation Process:

    • Begin rotating the flask at approximately 150-200 rpm.

    • Lower the flask into the water bath.

    • Gradually apply the vacuum. A target pressure that achieves an ethanol vapor temperature of 15-25°C is optimal.

    • Observe the condensation of ethanol in the condenser coils and collection in the receiving flask.

    • Continue the process until all visible solvent has evaporated and a residue of MEA remains.

  • Final Steps:

    • Stop the rotation and vent the system to atmospheric pressure slowly.

    • Raise the flask from the water bath.

    • Remove the flask containing the dried MEA. For complete removal of residual solvent, proceed to high-vacuum drying if required.

Protocol 2: Ethanol Evaporation using Nitrogen Blowdown

This protocol is suitable for small sample volumes, typically in vials or test tubes.

Methodology:

  • System Preparation:

    • Place the vial containing the MEA-ethanol solution in a heating block or water bath set to a gentle temperature (e.g., 30-40°C).

    • Position the nitrogen source (typically a needle or pipette tip connected to a nitrogen line) over the sample.

  • Evaporation Process:

    • Start a gentle, steady stream of nitrogen gas over the surface of the liquid. The flow should be sufficient to cause a small depression on the liquid surface but not so strong that it causes splashing.

    • The combination of gentle heat and the nitrogen stream will accelerate evaporation by pushing the solvent vapor away from the liquid surface.

    • Continue until all ethanol has evaporated. You may notice condensation on the outside of the vial due to evaporative cooling.

  • Final Steps:

    • Turn off the nitrogen flow.

    • Remove the vial from the heat source. The dried MEA is now ready for the next step or storage.

Visualizations

G cluster_start Start cluster_method Method Selection cluster_process Evaporation cluster_check Quality Control cluster_end End Product start MEA in Ethanol Solution choose Select Evaporation Method start->choose rotovap Rotary Evaporation (>10 mL) choose->rotovap Large Volume n2_blowdown Nitrogen Blowdown (<10 mL) choose->n2_blowdown Small Volume check_residue Check for Residual Solvent rotovap->check_residue n2_blowdown->check_residue high_vac High-Vacuum Drying (if needed) check_residue->high_vac Yes end_product Dry MEA Product check_residue->end_product No high_vac->end_product

Caption: Experimental workflow for evaporating ethanol from MEA solutions.

G cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Slow Evaporation in Rotovap cause1 Vacuum Pressure Too High? issue->cause1 cause2 Bath Temp Too Low? issue->cause2 cause3 Condenser Too Warm? issue->cause3 cause1->cause2 No sol1 Decrease Pressure (e.g., to 95-175 mbar) cause1->sol1 Yes cause2->cause3 No sol2 Increase Bath Temp (e.g., to 30-40°C) cause2->sol2 Yes sol3 Decrease Condenser Temp (e.g., to 0°C or below) cause3->sol3 Yes

Caption: Troubleshooting logic for slow rotary evaporation.

References

Technical Support Center: Ensuring the Purity of Synthesized Mead Ethanolamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Mead ethanolamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in ensuring the high purity of synthesized this compound required for accurate and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial for biological assays?

A1: this compound is the endogenously formed amide of mead acid (an omega-9 fatty acid) and ethanolamine (B43304). It acts as an agonist for the cannabinoid receptors CB1 and CB2, playing a role in various physiological processes.[1][2] Purity is paramount for biological assays because impurities can lead to erroneous results by exhibiting off-target effects, interfering with the assay readout, or altering the potency of the active compound.

Q2: What is the most common method for synthesizing this compound?

A2: The most common laboratory synthesis involves the direct amidation of mead acid with ethanolamine.[1] This can be achieved through various methods, including thermal condensation or the use of coupling agents. Another approach is the reaction of a mead acid ester with ethanolamine.[3]

Q3: What are the potential impurities I should be aware of during synthesis?

A3: Potential impurities include unreacted starting materials (mead acid and ethanolamine), byproducts such as difatty acid ester amides, and residual solvents or catalysts used in the reaction.[3][4] Degradation products can also form if the compound is exposed to high temperatures or inappropriate storage conditions.

Q4: How can I assess the purity of my synthesized this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful tool for identifying and quantifying this compound and potential impurities.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization to prevent thermal degradation of the analyte.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also provide information on purity.

Troubleshooting Guides

Synthesis & Purification

Issue 1: Low yield of this compound after synthesis.

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature. For thermal amidation, temperatures around 140-160°C are often used.[7] Consider using a catalyst, such as sodium methoxide (B1231860) or zirconium (IV) chloride, to improve reaction kinetics.[3]

  • Possible Cause: Suboptimal stoichiometry of reactants.

    • Solution: Experiment with different molar ratios of mead acid (or its ester) to ethanolamine. An excess of ethanolamine is often used to drive the reaction to completion.[3]

Issue 2: The purified this compound shows significant streaking or tailing on a silica (B1680970) gel column.

  • Possible Cause: Strong interaction between the polar ethanolamide headgroup and the acidic silanol (B1196071) groups on the silica gel.

    • Solution 1: Modify the mobile phase. Add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) to the eluent to neutralize the acidic sites on the silica.[8]

    • Solution 2: Use a different stationary phase. Consider using a less acidic stationary phase, such as deactivated silica gel or alumina.[9] Reversed-phase chromatography on a C18 column can also be an effective alternative.[8]

Issue 3: Co-elution of impurities with the product during column chromatography.

  • Possible Cause: Impurities have similar polarity to this compound.

    • Solution 1: Optimize the solvent system. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that provides the best separation. A gradient elution from a non-polar to a more polar solvent system during column chromatography can improve resolution.[9]

    • Solution 2: Consider an alternative purification technique. Techniques like preparative HPLC can offer higher resolution for difficult separations. Recrystallization may also be an option if a suitable solvent system can be identified.[10]

Biological Assays

Issue 4: Inconsistent or unexpected results in biological assays.

  • Possible Cause: Presence of residual impurities in the synthesized this compound.

    • Solution: Re-purify the compound using a different method (e.g., preparative HPLC if initial purification was by silica gel chromatography). Thoroughly characterize the purity of each batch using multiple analytical techniques (HPLC-MS, NMR) before use in assays.

  • Possible Cause: Poor solubility of this compound in the assay buffer.

    • Solution: this compound is a lipid and has low aqueous solubility. Prepare a stock solution in an appropriate organic solvent like ethanol (B145695) or DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low and does not affect the biological system.[8]

  • Possible Cause: Degradation of the compound during storage or handling.

    • Solution: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to prevent oxidation and degradation. Protect from light.

Data Presentation

ParameterSynthesis Method 1: Thermal AmidationSynthesis Method 2: Catalyzed AmidationPurification Method: Silica Gel ChromatographyPurity Analysis: HPLC-MS
Reactants Mead Acid, EthanolamineMead Acid, EthanolamineCrude this compoundPurified this compound
Typical Molar Ratio (Acid:Amine) 1:2 to 1:51:1.1 to 1:1.2 (in stages)N/AN/A
Catalyst NoneSodium Methoxide or ZrCl4N/AN/A
Temperature (°C) 140 - 16080 - 160AmbientAmbient
Typical Yield (%) 60 - 80>9070 - 90 (recovery)N/A
Expected Purity (%) 60 - 85 (crude)85 - 95 (crude)>98>99
Key Impurities Unreacted Mead Acid, Di-amide byproductsUnreacted Mead Acid, Catalyst residuesClosely related side-productsResidual Solvents, Isomers

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalyzed Amidation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mead acid in a suitable solvent (e.g., toluene).

  • Addition of Reactants: Add ethanolamine (e.g., 1.2 equivalents) to the solution.

  • Catalyst Addition: Introduce a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux (around 110°C for toluene) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess ethanolamine and catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate. To improve peak shape and prevent streaking, 0.1% triethylamine can be added to the eluent system.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Protocol 3: Purity Assessment by HPLC-MS/MS
  • Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions for analysis.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for this compound and potential impurities.

    • Data Analysis: Integrate the peak area of this compound to determine its purity relative to any detected impurities.

Mandatory Visualization

Mead_Ethanolamide_Signaling_Pathway MEA This compound CB1R CB1 Receptor MEA->CB1R Agonist CB2R CB2 Receptor MEA->CB2R Agonist Gi Gi/o Protein CB1R->Gi CB2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Signaling Gi->MAPK Activation Ca_channel Ca2+ Channels Gi->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) PKA->Cellular_Response MAPK->Cellular_Response Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response

Caption: Signaling pathway of this compound via CB1 and CB2 receptors.

Troubleshooting_Workflow start Start: Synthesized this compound purity_check Purity Assessment (TLC, LC-MS, NMR) start->purity_check is_pure Purity >98%? purity_check->is_pure bioassay Proceed to Biological Assay is_pure->bioassay Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No end End bioassay->end streaking Streaking/Tailing on Silica? troubleshoot->streaking modify_eluent Modify Eluent (add TEA) streaking->modify_eluent Yes change_stationary_phase Change Stationary Phase (Reversed-Phase, Alumina) streaking->change_stationary_phase Yes, alternative coelution Co-elution of Impurities? streaking->coelution No repurify Re-purify modify_eluent->repurify change_stationary_phase->repurify optimize_gradient Optimize Elution Gradient coelution->optimize_gradient Yes prep_hplc Use Preparative HPLC coelution->prep_hplc Yes, alternative optimize_gradient->repurify prep_hplc->repurify repurify->purity_check

Caption: Troubleshooting workflow for the purification of this compound.

References

minimizing variability in Mead ethanolamide measurements between experimental batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Mead Ethanolamide (MEA). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in MEA measurements between experimental batches, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MEA) and why is its measurement important?

A1: this compound (MEA), also known as N-eicosatrienoyl-ethanolamine, is an endogenous fatty acid amide, similar in structure to the endocannabinoid anandamide. It is synthesized from Mead acid, an omega-9 fatty acid that becomes more prevalent during essential fatty acid deficiency. MEA is a bioactive lipid that acts as an agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors[1]. Accurate measurement of MEA is critical for understanding its role in physiological and pathological processes, particularly in studies related to inflammation, neuroscience, and metabolic disorders.

Q2: What are the primary sources of variability in MEA measurements between batches?

A2: Inter-batch variability in MEA quantification primarily stems from three areas:

  • Pre-Analytical Inconsistencies: Differences in sample collection, handling, and storage can significantly alter MEA concentrations. MEA levels can change ex vivo due to enzymatic activity, so immediate processing or the use of enzyme inhibitors is crucial[2].

  • Sample Preparation and Extraction: Variability in the efficiency of liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is a major contributor. Inconsistent solvent volumes, pH, or differences in the brand of SPE columns can lead to variable recovery rates[3].

  • Instrumental and Analytical (Batch) Effects: These are systematic variations that arise when samples are analyzed in different batches or over an extended period. Sources include instrument signal drift, changes in chromatography column performance, and variations in ion source conditions[4][5].

Q3: What is the recommended analytical method for quantifying MEA?

A3: The gold standard for quantifying MEA and other N-acylethanolamines (NAEs) is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is necessary for measuring low-abundance lipids in complex biological matrices like plasma, serum, or tissue homogenates.

Q4: Why is a deuterated internal standard essential for accurate quantification?

A4: A deuterated internal standard (IS) is chemically identical to the analyte (MEA) but has a higher mass due to the replacement of hydrogen atoms with deuterium. It is added at a known concentration to every sample, standard, and quality control at the very beginning of the sample preparation process. The IS co-elutes with the analyte and experiences similar variations during extraction and ionization. By calculating the ratio of the analyte signal to the IS signal, the method corrects for sample loss during preparation and fluctuations in instrument response, dramatically improving accuracy and precision.

Troubleshooting Guide

This guide addresses specific issues that can lead to variability in MEA measurements.

Problem: High Coefficient of Variation (CV >15%) in Quality Control (QC) Samples Across Batches

  • Potential Cause 1: Inconsistent Sample Preparation. Minor deviations in solvent volumes, extraction times, or evaporation steps can accumulate to cause significant variability.

    • Solution: Create a detailed, step-by-step Standard Operating Procedure (SOP) for sample preparation and ensure all users are rigorously trained. Use calibrated pipettes and automated liquid handlers where possible to minimize human error.

  • Potential Cause 2: Uncorrected Batch Effects. Instrumental drift or changes in environmental conditions (e.g., temperature, humidity) between analytical runs can cause systematic shifts in the data.

    • Solution: Implement a robust batch effect correction strategy. This involves randomizing the injection order of your samples within a batch and strategically placing QC samples (a pooled mixture of all study samples) throughout the run (e.g., every 10 samples). Use statistical algorithms like LOESS, SVR, or ComBat to normalize the data based on the QC sample signals.

  • Potential Cause 3: Internal Standard Degradation or Inconsistent Spiking. If the internal standard is not added consistently or degrades in the stock solution, the normalization will be inaccurate.

    • Solution: Prepare fresh dilutions of the internal standard stock solution regularly. Store stock solutions in small, single-use aliquots at -80°C. Ensure the IS is added accurately to every sample at the very first step of the extraction process.

Problem: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Potential Cause 1: Column Contamination or Degradation. Buildup of matrix components from previous injections can degrade column performance.

    • Solution: Use a guard column before your analytical column. Implement a robust column washing procedure between batches. If peak shape does not improve, replace the column.

  • Potential Cause 2: Inappropriate Reconstitution Solvent. If the solvent used to reconstitute the sample extract after evaporation is much stronger (i.e., more organic) than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure the reconstitution solvent is as close in composition as possible to the initial mobile phase conditions of your LC gradient.

Problem: Drifting Retention Times

  • Potential Cause 1: Unstable Column Temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and interactions with the stationary phase, leading to shifts in retention time.

    • Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 40°C) for the entire batch run.

  • Potential Cause 2: Mobile Phase Composition Change. Evaporation of the more volatile solvent component (e.g., acetonitrile) from the mobile phase bottle over time can alter the gradient and affect retention.

    • Solution: Prepare fresh mobile phases for each batch. Do not top up old mobile phases. Keep solvent bottles loosely capped to allow for pressure equalization without promoting excessive evaporation.

Problem: Low MEA Signal or Poor Recovery

  • Potential Cause 1: Suboptimal Extraction. The chosen extraction solvent or pH may not be optimal for MEA recovery from the specific sample matrix.

    • Solution: Perform an extraction efficiency test using different solvent systems (e.g., methyl tert-butyl ether (MTBE), ethyl acetate/hexane, toluene) to find the optimal method for your matrix.

  • Potential Cause 2: Analyte Degradation. MEA can be degraded by enzymes like Fatty Acid Amide Hydrolase (FAAH) during sample handling.

    • Solution: Process samples on ice as quickly as possible. For blood samples, collect them in tubes containing an appropriate enzyme inhibitor (e.g., PMSF) if immediate processing to plasma/serum and freezing is not possible.

Experimental Protocols & Data

Protocol 1: MEA Extraction from Human Plasma

This protocol is a representative method using liquid-liquid extraction.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma in a glass tube, add 10 µL of the internal standard working solution (e.g., Anandamide-d4 at 100 ng/mL in ethanol). Vortex briefly.

  • Protein Precipitation & Extraction: Add 1 mL of ice-cold methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer (~900 µL) to a new clean glass tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Transfer: Transfer the supernatant to an LC-MS vial with a glass insert for analysis.

Protocol 2: LC-MS/MS Analysis of MEA

The following are typical parameters for a standard reverse-phase LC-MS/MS system.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient Start at 50% B, ramp to 95% B over 8 min, hold for 2 min, return to 50% B and re-equilibrate for 3 min.
MS Parameter Recommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 500°C
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data: MRM Transitions for MEA

Since a commercially available deuterated internal standard for MEA is not common, a structurally similar standard like Anandamide-d4 (AEA-d4) is recommended.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q2) m/zDwell Time (ms)Collision Energy (eV)
MEA (Quantifier) 350.662.1100~20
MEA (Qualifier) 350.6332.6100~15
AEA-d4 (IS) 352.366.1100~20
Note: Collision energy values are instrument-dependent and require optimization. The primary product ion for NAEs (m/z 62.1) corresponds to the protonated ethanolamine (B43304) fragment. The qualifier ion (m/z 332.6) corresponds to the loss of water [M+H-H₂O]⁺.

Visualizations

Experimental Workflow and Control Points

The diagram below illustrates a typical workflow for MEA analysis, highlighting critical points where variability can be introduced and must be controlled.

G cluster_pre Pre-Analytical Phase cluster_ana Analytical Phase cluster_post Post-Analytical Phase SampleCollection Sample Collection (Standardized Protocol) SampleHandling Sample Handling (Enzyme Inhibition, Temp Control) SampleCollection->SampleHandling Storage Long-Term Storage (-80°C, Minimize Thaw Cycles) SampleHandling->Storage CCP1 CCP1: Standardize Handling SampleHandling->CCP1 Extraction Extraction (Add Internal Standard First!) Storage->Extraction Analysis LC-MS/MS Analysis (Randomized Order, QC Samples) Extraction->Analysis CCP2 CCP2: Precise IS Addition Extraction->CCP2 DataProcessing Data Processing (Consistent Integration) Analysis->DataProcessing CCP3 CCP3: Randomize Run Order Analysis->CCP3 BatchCorrection Batch Effect Correction (QC-based Normalization) DataProcessing->BatchCorrection StatAnalysis Statistical Analysis BatchCorrection->StatAnalysis

Caption: Workflow with Critical Control Points (CCPs) for minimizing variability.

Troubleshooting Logic for High Inter-Batch CV%

This decision tree provides a logical path for diagnosing the cause of high variability between batches.

G Start High Inter-Batch CV% (>15%) Observed in QC Samples CheckIS Is Internal Standard (IS) response stable across batches? Start->CheckIS CheckRT Are Retention Times (RT) stable across batches? CheckIS->CheckRT Yes Sol_IS Root Cause: IS Preparation/Addition Error. Action: - Prepare fresh IS dilutions. - Review spiking procedure. CheckIS->Sol_IS No CheckPeak Is Peak Integration consistent for QCs? CheckRT->CheckPeak Yes Sol_LC Root Cause: LC System Instability. Action: - Check for leaks, temp control. - Prepare fresh mobile phase. - Equilibrate column longer. CheckRT->Sol_LC No Sol_Integration Root Cause: Inconsistent Peak Integration. Action: - Review and fix integration parameters. - Re-integrate all batches with the same method. CheckPeak->Sol_Integration No Sol_Batch Root Cause: Systematic Batch Effect. Action: - Apply QC-based batch correction algorithm (e.g., LOESS, SVR). CheckPeak->Sol_Batch Yes

Caption: Decision tree for troubleshooting high inter-batch measurement variability.

Biosynthesis Pathway of this compound

This diagram shows the enzymatic pathway for the synthesis of MEA, which is analogous to the synthesis of other N-acylethanolamines.

G PE Phosphatidylethanolamine (PE) NAPE N-eicosatrienoyl- phosphatidylethanolamine (MEA-PE) PE->NAPE MeadAcid Mead Acid (from Oleic Acid) MeadAcid->NAPE MEA This compound (MEA) NAPE->MEA NAT N-Acyltransferase (NAT) NAT_pos NAPD NAPE-specific Phospholipase D (NAPE-PLD) NAPD_pos

Caption: Primary biosynthesis pathway for this compound (MEA).

References

Validation & Comparative

pharmacological profile comparison of Mead ethanolamide and 2-arachidonoylglycerol (2-AG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological profiles of two key endocannabinoids: Mead ethanolamide (MEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping roles of these signaling molecules in the endocannabinoid system.

Introduction

This compound (MEA) and 2-arachidonoylglycerol (2-AG) are endogenous ligands for cannabinoid receptors, playing crucial roles in a myriad of physiological processes. While both are derived from fatty acids, their biosynthesis, receptor interactions, and metabolic pathways exhibit significant differences, leading to distinct pharmacological profiles. MEA, the ethanolamide of mead acid, is notably elevated during essential fatty acid deficiency[1][2]. In contrast, 2-AG is the most abundant endocannabinoid in the central nervous system and is considered a primary signaling molecule at both CB1 and CB2 receptors under normal physiological conditions[3]. This guide will delve into a comparative analysis of their receptor binding and efficacy, biosynthesis, and metabolism, supplemented with detailed experimental protocols and signaling pathway visualizations.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of MEA and 2-AG, providing a direct comparison of their interaction with cannabinoid receptors.

Table 1: Receptor Binding Affinity (Ki/Kd in nM)

CompoundCB1 ReceptorCB2 ReceptorReference
This compound (MEA)753 (Kd)1810 (Kd)[4][5]
2-Arachidonoylglycerol (2-AG)472 (Ki)1400 (Ki)[6]

Table 2: Receptor Efficacy (EC50/IC50 in nM)

CompoundAssayCB1 ReceptorCB2 ReceptorReference
This compound (MEA)cAMP Inhibition431 (IC50)156 (IC50)[4]
2-Arachidonoylglycerol (2-AG)GPR55 Activation3 (EC50)-[6]
CB1 Activation519 (EC50)-[6]
CB2 Activation-618 (EC50)[6]
cAMP Inhibition-1300 (IC50)[7][8]
GTPγS Binding-122 (EC50)[7][8]

Signaling Pathways

Activation of CB1 and CB2 receptors by MEA and 2-AG initiates a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1/CB2 CB1/CB2 Receptor G_Protein Gαi/o CB1/CB2->G_Protein activates MEA / 2-AG MEA / 2-AG MEA / 2-AG->CB1/CB2 binds AC Adenylyl Cyclase G_Protein->AC inhibits MAPK MAPK G_Protein->MAPK activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels modulates cAMP cAMP AC->cAMP produces

Figure 1: General signaling pathway for CB1 and CB2 receptor activation.

Biosynthesis Pathways

The biosynthetic pathways of MEA and 2-AG are distinct, reflecting their different physiological roles and regulation.

This compound (MEA) Biosynthesis

MEA is synthesized from mead acid, an omega-9 fatty acid that accumulates during dietary deficiency of essential fatty acids. The synthesis of mead acid from oleic acid involves a series of desaturation and elongation steps catalyzed by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes[9][10]. While the specific enzyme that converts mead acid to MEA has not been definitively identified, studies suggest that the same enzymatic machinery responsible for anandamide (B1667382) synthesis may be involved, as mead acid is an effective substrate for the formation of its ethanolamide[1].

MEA_Biosynthesis Oleic_Acid Oleic Acid (18:1n-9) FADS2 FADS2 Oleic_Acid->FADS2 Elovl5 Elovl5 FADS2->Elovl5 FADS1 FADS1 Elovl5->FADS1 Mead_Acid Mead Acid (20:3n-9) FADS1->Mead_Acid Ethanolamide_Transferase N-acyltransferase (putative) Mead_Acid->Ethanolamide_Transferase MEA This compound (MEA) Ethanolamide_Transferase->MEA 2AG_Biosynthesis PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC Phospholipase C (PLC) PIP2->PLC DAG Diacylglycerol (DAG) PLC->DAG DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL 2AG 2-Arachidonoylglycerol (2-AG) DAGL->2AG Stimulus Stimulus (e.g., Ca2+ influx) Stimulus->PLC Endocannabinoid_Metabolism cluster_MEA MEA Metabolism cluster_2AG 2-AG Metabolism MEA MEA FAAH_MEA FAAH (putative) MEA->FAAH_MEA MEA_Products Mead Acid + Ethanolamine FAAH_MEA->MEA_Products 2AG 2AG MAGL MAGL 2AG->MAGL primary FAAH_2AG FAAH 2AG->FAAH_2AG minor Other_Hydrolases ABHD6/12 2AG->Other_Hydrolases minor 2AG_Products Arachidonic Acid + Glycerol (B35011) MAGL->2AG_Products FAAH_2AG->2AG_Products Other_Hydrolases->2AG_Products Experimental_Workflow Start Start Binding_Assay Receptor Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay cAMP Accumulation Assay (Determine EC50/IC50) Start->Functional_Assay Data_Analysis Data Analysis (Non-linear Regression) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare Pharmacological Profiles (MEA vs. 2-AG) Data_Analysis->Comparison End End Comparison->End

References

A Comparative Guide to the Cross-Reactivity of Mead Ethanolamide with Other Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling properties of Mead ethanolamide (MEA), a naturally occurring N-acylethanolamine (NAE), with other well-characterized lipid signaling molecules. We delve into its interactions with cannabinoid receptors and explore its potential cross-reactivity with other key lipid signaling pathways, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Peroxisome Proliferator-Activated Receptor alpha (PPARα). This analysis is supported by available experimental data and detailed methodologies for key assays.

Overview of this compound

This compound is the amide of the omega-9 fatty acid, mead acid, and ethanolamine. Structurally similar to the endocannabinoid anandamide (B1667382) (AEA), MEA has been identified as an agonist at cannabinoid receptors. Its potential to interact with other lipid signaling pathways is an area of growing interest, given the promiscuous nature of many lipid messengers. Understanding this cross-reactivity is crucial for elucidating its physiological roles and therapeutic potential.

Comparative Analysis of Receptor Interactions

The following tables summarize the available quantitative data on the interaction of MEA and other relevant NAEs with cannabinoid receptors, TRPV1, and PPARα.

Table 1: Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Functional Activity

LigandReceptorKd (nM)Ki (nM)IC50 (cAMP, nM)Notes
This compound (MEA) CB1 753[1]-431[1]Equipotent to Anandamide in competing with [3H]CP55,940 binding[2].
CB2 1810[1]-156[1]Equipotent to Anandamide in competing with [3H]CP55,940 binding.
Anandamide (AEA)CB1-87.7 - 239.2-A well-established endocannabinoid agonist.
CB2-439.5-Lower affinity for CB2 compared to CB1.

Table 2: Transient Receptor Potential Vanilloid 1 (TRPV1) Activation

LigandEC50 (µM)Notes
This compound (MEA) Not ReportedData on direct activation of TRPV1 by MEA is currently unavailable in the reviewed literature.
Anandamide (AEA)1 - 4Acts as a partial to full agonist depending on receptor expression levels.
Oleoylethanolamide (OEA)~10 or higherPotency at TRPV1 can vary depending on the assay conditions.

Table 3: Peroxisome Proliferator-Activated Receptor alpha (PPARα) Activation

LigandActivityNotes
This compound (MEA) Not ReportedThe direct interaction of MEA with PPARα has not been extensively studied.
Anandamide (AEA)Weak AgonistCan activate PPARα, though it is considered a weak ligand.
Oleoylethanolamide (OEA)AgonistA well-established endogenous agonist of PPARα, mediating its effects on feeding and body weight.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided.

This compound Signaling Pathways cluster_receptors Receptors cluster_effects Downstream Effects MEA This compound (MEA) CB1 CB1 Receptor MEA->CB1 Agonist CB2 CB2 Receptor MEA->CB2 Agonist AEA Anandamide (AEA) AEA->CB1 Agonist AEA->CB2 Agonist TRPV1 TRPV1 Channel AEA->TRPV1 Agonist PPARa PPARα AEA->PPARa Weak Agonist OEA Oleoylethanolamide (OEA) OEA->TRPV1 Agonist OEA->PPARa Agonist cAMP ↓ cAMP CB1->cAMP CB2->cAMP Ca_Influx ↑ Ca²⁺ Influx TRPV1->Ca_Influx Gene_Transcription ↑ Gene Transcription PPARa->Gene_Transcription

Caption: Signaling pathways of MEA and related NAEs.

Radioligand Binding Assay Workflow A Prepare membranes from cells expressing the target receptor B Incubate membranes with a radiolabeled ligand (e.g., [3H]CP55,940) A->B C Add increasing concentrations of the unlabeled test compound (e.g., MEA) B->C D Separate bound from free radioligand (e.g., via filtration) C->D E Quantify radioactivity of the bound radioligand D->E F Calculate Ki or IC50 values E->F

Caption: Workflow for a radioligand binding assay.

Functional Assay Workflows cluster_TRPV1 TRPV1 Calcium Imaging Assay cluster_PPARa PPARα Reporter Gene Assay T1 Load TRPV1-expressing cells with a calcium indicator dye (e.g., Fura-2 AM) T2 Establish a baseline fluorescence reading T1->T2 T3 Apply the test compound (e.g., MEA) T2->T3 T4 Measure changes in intracellular calcium concentration via fluorescence T3->T4 T5 Determine EC50 for activation T4->T5 P1 Transfect cells with a PPARα expression vector and a reporter plasmid (e.g., PPRE-luciferase) P2 Treat cells with the test compound (e.g., MEA) P1->P2 P3 Lyse cells and measure reporter gene activity (e.g., luciferase) P2->P3 P4 Determine the level of transcriptional activation P3->P4

Caption: Workflows for functional assays.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and studies.

Radioligand Binding Assay for Cannabinoid Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Culture cells expressing the human CB1 or CB2 receptor.

  • Harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

2. Binding Reaction:

  • In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • To determine non-specific binding, a set of wells should contain a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the specific binding as a function of the concentration of the unlabeled test compound.

  • Use non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Imaging Assay for TRPV1 Activation

This functional assay measures the ability of a compound to activate the TRPV1 ion channel, leading to an influx of calcium ions.

1. Cell Preparation:

  • Plate cells expressing the TRPV1 channel (e.g., HEK293-TRPV1) onto glass-bottom dishes.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

2. Imaging:

  • Place the dish on the stage of a fluorescence microscope equipped with a calcium imaging system.

  • Continuously perfuse the cells with a physiological salt solution.

  • Excite the fluorescent dye at the appropriate wavelength(s) and record the emitted fluorescence over time to establish a baseline.

3. Compound Application:

  • Apply the test compound (e.g., this compound) to the cells via the perfusion system at various concentrations.

  • Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

4. Data Analysis:

  • Quantify the change in fluorescence intensity for each concentration of the test compound.

  • Plot the response as a function of the compound concentration.

  • Use a sigmoidal dose-response curve to calculate the EC50 (the concentration of the compound that produces 50% of the maximal response).

PPARα Reporter Gene Assay

This assay determines whether a compound can activate the PPARα nuclear receptor, leading to the transcription of a target gene.

1. Cell Transfection:

  • Co-transfect a suitable cell line (e.g., HEK293 or HepG2) with two plasmids:

    • An expression vector containing the full-length cDNA for human PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Peroxisome Proliferator Response Element (PPRE).

2. Compound Treatment:

  • After allowing the cells to recover from transfection, treat them with various concentrations of the test compound (e.g., this compound) or a known PPARα agonist (positive control).

  • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

3. Luciferase Assay:

  • Lyse the cells to release their contents.

  • Add a luciferase substrate to the cell lysate.

  • Measure the light produced by the luciferase enzyme using a luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

  • Plot the normalized luciferase activity as a function of the test compound concentration.

  • This will indicate the ability of the compound to activate PPARα-mediated gene transcription.

Conclusion and Future Directions

The available data firmly establishes this compound as an agonist for both CB1 and CB2 cannabinoid receptors, with a potency comparable to that of anandamide. However, its cross-reactivity with other significant lipid signaling pathways, specifically the TRPV1 channel and PPARα, remains largely unexplored. While other NAEs like anandamide and oleoylethanolamide exhibit clear interactions with these targets, there is a notable absence of direct experimental evidence for MEA.

This knowledge gap highlights a critical area for future research. Investigating the activity of MEA at TRPV1 and PPARα using the detailed experimental protocols outlined in this guide will be essential for a complete understanding of its pharmacological profile. Such studies will not only clarify the full spectrum of MEA's biological activities but also pave the way for a more informed assessment of its potential as a therapeutic agent. Researchers in drug development are encouraged to pursue these investigations to unlock the full potential of this and other related lipid signaling molecules.

References

confirming the role of Mead ethanolamide in pain modulation compared to other endocannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals confirms the distinct roles of methanandamide (B110085) (MEA), anandamide (B1667382) (AEA), and 2-arachidonoylglycerol (B1664049) (2-AG) in pain modulation. This report details their comparative analgesic efficacy, experimental protocols, and underlying signaling pathways.

The endocannabinoid system plays a crucial role in regulating pain perception, and its endogenous ligands, notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG), have been the focus of extensive research. Methanandamide (MEA), a synthetic and more stable analog of AEA, offers a valuable tool for investigating the therapeutic potential of cannabinoid receptor activation. This guide provides a comparative analysis of the pain-modulating effects of MEA, AEA, and 2-AG, supported by experimental data, to inform future research and drug development.

Comparative Analgesic Potency

The analgesic effects of MEA, AEA, and 2-AG have been evaluated in various rodent models of pain, including the formalin, tail-flick, and von Frey tests. While direct comparative studies measuring the half-maximal effective dose (ED50) or concentration (IC50) for all three compounds in the same experimental setup are limited, existing data provide insights into their relative potencies.

Methanandamide, due to its resistance to enzymatic degradation by fatty acid amide hydrolase (FAAH), generally exhibits more potent and longer-lasting analgesic effects compared to AEA.[1] Studies in FAAH knockout mice, which have elevated endogenous anandamide levels, demonstrate a significant, CB1 receptor-dependent reduction in pain sensation.[2] The administration of anandamide in these mice produces robust, dose-dependent analgesic effects.[2]

2-AG, the most abundant endocannabinoid in the brain, acts as a full agonist at both CB1 and CB2 receptors, whereas AEA is a partial agonist. This difference in receptor efficacy likely contributes to variations in their analgesic profiles.

EndocannabinoidPain ModelSpeciesAdministration RouteED50 / IC50Reference
Anandamide (in FAAH-/- mice)Tail Immersion (Analgesia)MouseIntraperitoneal~10 mg/kg[2]
URB937 (FAAH Inhibitor)Acetic Acid Writhing (Visceral Pain)MouseSubcutaneous0.1 mg/kg

Note: This table summarizes available quantitative data. A direct comparison is challenging due to variations in experimental conditions.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of analgesic compounds. Below are detailed methodologies for key behavioral assays used to evaluate the pain-relieving effects of endocannabinoids.

Formalin Test

The formalin test is a model of tonic pain that assesses both acute nociceptive and persistent inflammatory pain responses.

  • Animal Preparation: Male Wistar rats (200-250g) are habituated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Methanandamide, anandamide, 2-AG, or vehicle is administered intraperitoneally (i.p.) at predetermined doses.

  • Formalin Injection: Thirty minutes after drug administration, 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after formalin injection, the animal is placed in a transparent observation chamber. The total time spent licking, biting, or flinching the injected paw is recorded in 5-minute intervals for a total of 60 minutes.

  • Data Analysis: The pain response is quantified in two phases: the early phase (0-5 minutes), representing direct nociceptor activation, and the late phase (15-60 minutes), reflecting inflammatory pain. The analgesic effect is calculated as the percentage of inhibition of the pain response compared to the vehicle-treated group.

Tail-Flick Test

The tail-flick test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus, indicating the potency of centrally acting analgesics.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are gently restrained, allowing the tail to be exposed.

  • Baseline Latency: The basal reaction time is determined by focusing a beam of high-intensity light on the ventral surface of the tail, approximately 3-4 cm from the tip. The time taken for the rat to flick its tail is recorded. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered (e.g., i.p. or intravenously).

  • Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The analgesic effect is expressed as the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Von Frey Test

The von Frey test assesses mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, often associated with neuropathic pain.

  • Animal Preparation: Rats or mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed until it bends, and the pressure is held for 3-5 seconds.

  • Response Threshold: The 50% paw withdrawal threshold is determined using the up-down method. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Drug Administration: The test compound or vehicle is administered, and the withdrawal threshold is reassessed at different time points.

  • Data Analysis: The analgesic effect is determined by the increase in the paw withdrawal threshold compared to baseline or vehicle-treated animals.

Signaling Pathways in Pain Modulation

Methanandamide, anandamide, and 2-AG exert their analgesic effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Their activation initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release in pain pathways.

Activation of presynaptic CB1 receptors in the dorsal horn of the spinal cord and in peripheral sensory neurons inhibits the release of pro-nociceptive neurotransmitters such as glutamate (B1630785) and substance P. This is achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

Endocannabinoid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MEA MEA / AEA / 2-AG CB1 CB1 Receptor MEA->CB1 binds G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates Vesicle Glutamate Vesicle Ca_channel->Vesicle triggers fusion Glutamate_release ↓ Glutamate Release K_channel->Glutamate_release hyperpolarizes Vesicle->Glutamate_release Glutamate_receptor Glutamate Receptor Glutamate_release->Glutamate_receptor reduced binding Pain_signal Pain Signal Propagation Glutamate_receptor->Pain_signal

Caption: Endocannabinoid signaling at a presynaptic terminal leading to reduced glutamate release.

While MEA and AEA primarily signal through CB1 receptors to produce analgesia, 2-AG's activity at both CB1 and CB2 receptors suggests a broader mechanism of action, potentially involving the modulation of immune cell activity in inflammatory pain states.

The following diagram illustrates a simplified workflow for assessing the analgesic properties of these compounds.

Experimental_Workflow A Animal Habituation (e.g., to test apparatus) B Baseline Pain Response Measurement (e.g., Tail-flick, von Frey) A->B C Drug Administration (MEA, AEA, 2-AG, or Vehicle) B->C D Pain Induction (e.g., Formalin injection) C->D E Post-treatment Pain Response Measurement D->E F Data Analysis (% Inhibition, %MPE) E->F

Caption: A typical experimental workflow for evaluating the analgesic effects of endocannabinoids.

Conclusion

Methanandamide, as a stable analog of anandamide, provides a powerful means to explore the analgesic potential of the endocannabinoid system. Its enhanced stability and potent activation of CB1 receptors lead to significant pain relief in preclinical models. Both anandamide and 2-arachidonoylglycerol also demonstrate pronounced analgesic properties, albeit with different potencies and mechanisms of action. A deeper understanding of the distinct signaling pathways and comparative efficacy of these endocannabinoids is paramount for the development of novel, targeted analgesic therapies with improved safety and efficacy profiles. Further research directly comparing these compounds in standardized pain models is warranted to fully elucidate their therapeutic potential.

References

Differential Effects of Mead Ethanolamide on CB1 and CB2 Receptor Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential effects of Mead ethanolamide (MEA) on the signaling of cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). MEA, an endogenous ethanolamide of mead acid, demonstrates distinct binding affinities and functional efficacies at these two key receptors of the endocannabinoid system, leading to varied downstream signaling cascades. This document summarizes key quantitative data, details experimental protocols for assessing these effects, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinity and functional efficacy of this compound at human CB1 and CB2 receptors based on available experimental data.

Table 1: Binding Affinity of this compound for CB1 and CB2 Receptors

LigandReceptorKd (nM)[1]Radioligand UsedCell Line
This compoundhCB1753[3H]CP55,940L cells[2]
This compoundhCB21810[3H]CP55,940AtT-20 cells[2]

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd value indicates a higher binding affinity.

Table 2: Functional Efficacy of this compound at CB1 and CB2 Receptors

AssayReceptorIC50 (nM)[1]Downstream Effect
cAMP Accumulation InhibitionhCB1431Inhibition of adenylyl cyclase
cAMP Accumulation InhibitionhCB2156Inhibition of adenylyl cyclase
N-type Calcium Current InhibitionhCB1124 ± 19Inhibition of voltage-gated Ca2+ channels

IC50 (Half-maximal Inhibitory Concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Differential Signaling Pathways

This compound, upon binding to CB1 and CB2 receptors, initiates distinct downstream signaling cascades. Both receptors are G-protein coupled receptors (GPCRs) primarily coupled to Gi/o proteins. Activation of this G-protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

A significant point of divergence in signaling between the two receptors lies in their modulation of ion channels. CB1 receptor activation by cannabinoids, including MEA, has been shown to inhibit N-type voltage-gated calcium channels. In contrast, studies have demonstrated that the CB2 receptor does not modulate Q-type calcium channels or inwardly rectifying potassium channels under similar experimental conditions.

Furthermore, both CB1 and CB2 receptors can modulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases (ERK1/2). However, specific comparative data on the differential effects of MEA on MAPK signaling via CB1 versus CB2 receptors is not extensively available in the current literature. The activation of ERK1/2 by cannabinoid receptors can be mediated through both G-protein-dependent and β-arrestin-dependent pathways.

cluster_0 CB1 Receptor Signaling cluster_1 CB2 Receptor Signaling MEA_CB1 This compound CB1 CB1 Receptor MEA_CB1->CB1 Binds Gi_o_CB1 Gαi/o CB1->Gi_o_CB1 Activates AC_CB1 Adenylyl Cyclase Gi_o_CB1->AC_CB1 Inhibits Ca_Channel N-type Ca²⁺ Channel Gi_o_CB1->Ca_Channel Inhibits MAPK_CB1 MAPK (ERK1/2) Activation Gi_o_CB1->MAPK_CB1 Modulates cAMP_CB1 ↓ cAMP AC_CB1->cAMP_CB1 Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx MEA_CB2 This compound CB2 CB2 Receptor MEA_CB2->CB2 Binds Gi_o_CB2 Gαi/o CB2->Gi_o_CB2 Activates AC_CB2 Adenylyl Cyclase Gi_o_CB2->AC_CB2 Inhibits MAPK_CB2 MAPK (ERK1/2) Activation Gi_o_CB2->MAPK_CB2 Modulates No_Modulation No Modulation of Q-type Ca²⁺ or K⁺ Channels Gi_o_CB2->No_Modulation cAMP_CB2 ↓ cAMP AC_CB2->cAMP_CB2 cluster_workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare cell membranes expressing CB1 or CB2 receptors start->prep_membranes incubate Incubate membranes with [³H]CP55,940 and varying concentrations of this compound prep_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC₅₀ and Kᵢ quantify->analyze end End analyze->end cluster_workflow MAPK/ERK Phosphorylation Western Blot Workflow start Start treat_cells Treat CB1/CB2 expressing cells with this compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer probe Probe with primary antibodies (anti-pERK, anti-total ERK) transfer->probe detect Detect with secondary antibodies and imaging probe->detect analyze Analyze band intensities to determine ERK activation detect->analyze end End analyze->end

References

A Comparative Analysis of the Metabolic Stability of Mead Ethanolamide and Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of two prominent endocannabinoid-like molecules: Mead ethanolamide (MEA) and anandamide (B1667382) (AEA). Understanding the metabolic fate of these compounds is crucial for researchers in the fields of pharmacology, neuroscience, and drug development, as it directly impacts their biological activity and therapeutic potential. This comparison summarizes the available experimental data, details relevant experimental protocols, and visualizes the key metabolic pathways.

Introduction

Anandamide (N-arachidonoylethanolamine, AEA) is a well-characterized endocannabinoid that plays a significant role in various physiological processes, including pain, mood, and appetite. Its biological effects are tightly regulated by its metabolic degradation, primarily through enzymatic hydrolysis. This compound (N-eicosatrienoylethanolamine), the ethanolamide of Mead acid (20:3, n-9), is another endogenous N-acylethanolamine. While it shares structural similarities with anandamide, its metabolic stability and, consequently, its physiological roles are less understood. This guide aims to collate the existing knowledge on the metabolic stability of both compounds to aid in future research and drug design.

Metabolic Pathways

The primary metabolic pathway for N-acylethanolamines like anandamide is enzymatic hydrolysis. However, oxidative pathways also contribute to their metabolism.

Anandamide Metabolism

Anandamide is primarily metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into arachidonic acid and ethanolamine[1]. This rapid degradation leads to a short biological half-life for anandamide[1]. In addition to FAAH, other enzymes can metabolize anandamide, including cyclooxygenase-2 (COX-2), lipoxygenases (LOXs), and cytochrome P450 (CYP450) enzymes, leading to a variety of bioactive signaling molecules.

This compound Metabolism

Quantitative Data on Metabolic Stability

A direct quantitative comparison of the metabolic stability of this compound and anandamide is hampered by the limited availability of data for this compound. The following table summarizes the known metabolic parameters for anandamide.

CompoundEnzymeSpeciesSystemKm (µM)Vmax (nmol/min/mg protein)Half-life (t1/2)
AnandamideFAAHRatBrain Homogenate25.3 ± 14.20.29 ± 0.13Short (in vivo)

Data for this compound is not currently available in published literature.

Experimental Protocols

To assess the metabolic stability of compounds like this compound and anandamide, in vitro assays are commonly employed. These assays provide a controlled environment to measure the rate of degradation and identify the enzymes involved.

In Vitro FAAH Hydrolysis Assay

This assay directly measures the enzymatic hydrolysis of a substrate by FAAH.

Objective: To determine the kinetic parameters (Km and Vmax) of FAAH-mediated hydrolysis of N-acylethanolamines.

Materials:

  • Recombinant FAAH or tissue homogenate containing FAAH (e.g., brain or liver microsomes)

  • Substrate: Anandamide or this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS for detection of substrate and metabolite

Procedure:

  • Prepare a reaction mixture containing the FAAH enzyme in the assay buffer.

  • Initiate the reaction by adding the substrate at various concentrations.

  • Incubate the reaction at 37°C for a specific time course.

  • At different time points, stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining substrate and the formed metabolite (e.g., arachidonic acid or Mead acid).

  • Calculate the initial reaction velocities at each substrate concentration and determine Km and Vmax using Michaelis-Menten kinetics.

Microsomal Stability Assay

This assay assesses the overall metabolic stability of a compound in the presence of a complex mixture of metabolic enzymes found in liver microsomes.

Objective: To determine the in vitro half-life and intrinsic clearance of a compound.

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound (Anandamide or this compound)

  • Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS for analysis

Procedure:

  • Pre-warm the microsomal suspension and the NADPH regenerating system at 37°C.

  • Add the test compound to the microsomal suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots and stop the reaction with the quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the metabolic pathways of anandamide and a general workflow for assessing metabolic stability.

anandamide_metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathways NAPE N-Arachidonoyl Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD AEA Anandamide (AEA) NAPE_PLD->AEA FAAH FAAH AEA->FAAH Hydrolysis COX2 COX-2 AEA->COX2 LOX LOX AEA->LOX CYP450 CYP450 AEA->CYP450 ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine Prostaglandin_Ethanolamides Prostaglandin Ethanolamides COX2->Prostaglandin_Ethanolamides HETE_EAs HETE-EAs LOX->HETE_EAs EET_EAs EET-EAs CYP450->EET_EAs

Caption: Metabolic pathways of anandamide.

metabolic_stability_workflow Start Start: Prepare Reagents (Compound, Microsomes, Buffer, Cofactors) Incubation Incubate at 37°C Start->Incubation TimePoints Sample at Multiple Time Points Incubation->TimePoints Quench Quench Reaction (e.g., with Acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze DataAnalysis Data Analysis: - Calculate % Remaining - Determine t1/2 and CLint Analyze->DataAnalysis End End: Report Results DataAnalysis->End

Caption: In vitro metabolic stability workflow.

Conclusion

The metabolic stability of anandamide is well-documented to be low due to its rapid hydrolysis by FAAH. This characteristic significantly influences its duration of action in vivo. In stark contrast, there is a notable absence of published data on the metabolic stability of this compound. While it is structurally similar to anandamide, suggesting it may also be a substrate for FAAH, this has not been experimentally verified and quantified.

For researchers and drug development professionals, this knowledge gap highlights a critical area for future investigation. Determining the metabolic profile of this compound is essential for understanding its potential physiological roles and for evaluating its therapeutic utility. The experimental protocols outlined in this guide provide a framework for conducting such studies, which would enable a direct and quantitative comparison of the metabolic stability of these two important lipid signaling molecules.

References

Unveiling the Anti-Inflammatory Potential of Mead Ethanolamide: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of Mead Ethanolamide (MEA), primarily through the lens of its precursor, Mead Acid (MA), and the well-studied analogue, Palmitoylethanolamide (B50096) (PEA). Due to the limited direct research on MEA's anti-inflammatory effects, this guide draws upon available data for MA and presents PEA as a key comparator to contextualize MEA's potential therapeutic value.

Executive Summary

This compound (MEA) is an endogenous N-acylethanolamine, structurally related to the well-known anti-inflammatory and analgesic compound, Palmitoylethanolamide (PEA). While MEA is recognized as an agonist for both the central (CB1) and peripheral (CB2) cannabinoid receptors, direct and extensive studies validating its anti-inflammatory properties are currently lacking in the scientific literature.[1] However, research on its metabolic precursor, Mead Acid (MA), an omega-9 polyunsaturated fatty acid, provides valuable insights into the potential anti-inflammatory capacity of MEA.

This guide synthesizes the available in vitro and in vivo data for MA and contrasts it with the extensive body of evidence for PEA, a compound with established anti-inflammatory and neuroprotective actions.[2][3][4] By examining the experimental data and underlying mechanisms of these related compounds, we can infer the prospective anti-inflammatory profile of MEA and identify key areas for future investigation.

In Vitro Anti-Inflammatory Properties: A Comparative Overview

In vitro assays are crucial for elucidating the direct cellular and molecular mechanisms of an anti-inflammatory compound. Here, we compare the effects of Mead Acid (MA) and Palmitoylethanolamide (PEA) on key inflammatory markers in cultured cells.

Parameter Mead Acid (MA) Palmitoylethanolamide (PEA) Alternative Compounds
Cell Type RAW 264.7 MacrophagesRAW 264.7 Macrophages, J774A.1 Macrophages, MicrogliaIndomethacin, Dexamethasone
Inflammatory Stimulus Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)
Effect on Nitric Oxide (NO) Production Significant dose-dependent inhibition of nitrite (B80452) production.[5]Potent inhibition of NO release.Indomethacin shows inhibitory effects.
Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Data not available for MA.Dose-dependent inhibition of TNF-α and IL-6.Dexamethasone is a potent inhibitor.
Effect on Pro-inflammatory Enzymes (e.g., iNOS, COX-2) Markedly inhibited the activating phosphorylation of ERK 1/2, a pathway often upstream of iNOS and COX-2 expression.Significantly inhibited iNOS and COX-2 expression.NSAIDs (e.g., Indomethacin) are well-known COX inhibitors.

In Vivo Anti-Inflammatory Properties: A Head-to-Head Look

In vivo models are essential for evaluating the systemic anti-inflammatory efficacy of a compound. The carrageenan-induced paw edema model is a standard acute inflammation assay used to assess the potential of novel anti-inflammatory agents.

Parameter Mead Acid (MA) Palmitoylethanolamide (PEA) Alternative Compounds
Animal Model MiceRats, MiceRats, Mice
Inflammation Model Carrageenan-induced paw edemaCarrageenan-induced paw edema, Intestinal ischemia-reperfusionCarrageenan-induced paw edema
Route of Administration OralOral, IntraperitonealOral, Intraperitoneal
Effect on Paw Edema Significantly reduced paw edema in a dose-dependent manner.Markedly and significantly reduced paw edema.Indomethacin and Dexamethasone significantly reduce paw edema.
Effect on Myeloperoxidase (MPO) Activity Significantly inhibited MPO activity in paw tissue, indicating reduced neutrophil infiltration.Reduces neutrophil infiltration in various inflammation models.Indomethacin reduces MPO activity.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in DOT language.

Signaling Pathways

MEA_and_PEA_Signaling_Pathways cluster_MEA This compound (MEA) cluster_PEA Palmitoylethanolamide (PEA) cluster_downstream Downstream Effects MEA MEA CB1 CB1 Receptor MEA->CB1 Agonist CB2 CB2 Receptor MEA->CB2 Agonist Inflammation ↓ Pro-inflammatory Cytokines & Enzymes CB2->Inflammation PEA PEA PPARa PPAR-α PEA->PPARa Agonist TRPV1 TRPV1 PEA->TRPV1 Modulator GPR55 GPR55 PEA->GPR55 Agonist PPARa->Inflammation

Caption: Putative signaling pathways for MEA and PEA.

Experimental Workflow: In Vitro Anti-inflammatory Assay

In_Vitro_Workflow cluster_workflow In Vitro Nitric Oxide Inhibition Assay start Seed RAW 264.7 Macrophages treatment Pre-treat with MEA/MA, PEA, or control start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect supernatant incubation->supernatant griess_assay Perform Griess Assay for Nitrite supernatant->griess_assay analysis Analyze Nitrite Concentration griess_assay->analysis

Caption: Workflow for in vitro nitric oxide assay.

Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema

In_Vivo_Workflow cluster_workflow In Vivo Carrageenan-Induced Paw Edema Model start Acclimatize Mice/Rats treatment Administer MEA/MA, PEA, or control (p.o. or i.p.) start->treatment carrageenan Inject Carrageenan into hind paw treatment->carrageenan measurement Measure paw volume at time points (e.g., 1, 2, 3, 4h) carrageenan->measurement euthanasia Euthanize animals measurement->euthanasia tissue_collection Collect paw tissue euthanasia->tissue_collection mpo_assay Perform MPO Assay tissue_collection->mpo_assay

Caption: Workflow for in vivo paw edema model.

Detailed Experimental Protocols

In Vitro: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Mead Acid or PEA) or vehicle control. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.

In Vivo: Carrageenan-Induced Paw Edema in Mice
  • Animals: Male Swiss mice (20-25 g) are used. They are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., Mead Acid at various doses). The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: A 1% w/v solution of carrageenan in saline is prepared. 0.05 mL of this solution is injected into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Volume: The paw volume is measured immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.

  • Myeloperoxidase (MPO) Assay (Optional): At the end of the experiment, animals are euthanized, and the paw tissue is collected for the determination of MPO activity, a marker of neutrophil infiltration.

Conclusion and Future Directions

The available evidence on Mead Acid (MA) suggests that its ethanolamide derivative, MEA, likely possesses significant anti-inflammatory properties. The observed in vitro inhibition of nitric oxide production and in vivo reduction of paw edema and neutrophil infiltration by MA are promising indicators. When compared to the well-characterized anti-inflammatory profile of Palmitoylethanolamide (PEA), which acts through multiple pathways including PPAR-α, TRPV1, and GPR55, it is plausible that MEA's cannabinoid receptor agonism could mediate its anti-inflammatory effects through distinct yet complementary mechanisms.

However, to fully validate the therapeutic potential of this compound, further research is imperative. Direct in vitro and in vivo studies on MEA are needed to:

  • Quantify its potency in inhibiting a broader range of pro-inflammatory mediators.

  • Elucidate its precise molecular mechanisms of action beyond cannabinoid receptor agonism.

  • Conduct head-to-head comparative studies with established anti-inflammatory agents.

Such investigations will be crucial for positioning MEA as a viable candidate for the development of novel anti-inflammatory therapeutics.

References

Assessing the Off-Target Effects of Mead Ethanolamide in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mead ethanolamide (MEA), an endogenous cannabinoid, focusing on its known on-target activities and potential off-target effects in cellular models. While MEA is recognized for its potent agonism at cannabinoid receptors CB1 and CB2, a comprehensive understanding of its broader pharmacological profile is crucial for accurate interpretation of experimental results and for predicting potential therapeutic and adverse effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate a clear comparison with other well-characterized N-acylethanolamines (NAEs).

Executive Summary

This compound demonstrates on-target activity at cannabinoid receptors CB1 and CB2, with potency comparable to the well-known endocannabinoid anandamide (B1667382) (AEA). However, direct experimental evidence for its off-target effects remains limited. Based on the pharmacological profiles of structurally similar NAEs, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), potential off-targets for MEA include the orphan G protein-coupled receptor 55 (GPR55), the transient receptor potential vanilloid 1 (TRPV1) channel, and peroxisome proliferator-activated receptors (PPARs). This guide presents a comparative overview of these potential interactions to inform future research and drug development efforts.

Data Presentation: On-Target and Potential Off-Target Activities

The following tables summarize the known and inferred receptor pharmacology of this compound in comparison to other relevant N-acylethanolamines. It is critical to note that the off-target activities for MEA are largely extrapolated from data on structurally related compounds and require direct experimental validation.

Table 1: Comparative On-Target Activity at Cannabinoid Receptors

CompoundReceptorAssay TypeParameterValueReference
This compound (MEA) Human CB1Radioligand BindingKi~ anandamide[1]
Human CB2Radioligand BindingKi~ anandamide[1]
CB1-expressing cellscAMP accumulationEC50~ anandamide[1]
Anandamide (AEA)Human CB1Radioligand BindingKi89.1 nM[2]
Human CB2Radioligand BindingKi371 nM[2]
CB1-expressing cellsGTPγS bindingEC5031 nM
CB2-expressing cellsGTPγS bindingEC5027 nM

Table 2: Comparative Potential Off-Target Activity at GPR55

CompoundAssay TypeParameterValueNoteReference
This compound (MEA) Calcium MobilizationAntagonistAttenuated agonist-induced Ca2+ riseData is from a co-perfusion experiment, suggesting potential antagonism. Direct binding and functional data are lacking.
Anandamide (AEA)GTPγS bindingEC5018 nMPotent agonist activity.
Palmitoylethanolamide (PEA)GTPγS bindingEC504 nMPotent agonist activity.
Oleoylethanolamide (OEA)GTPγS bindingEC50440 nMAgonist activity.

Table 3: Comparative Potential Off-Target Activity at TRPV1

CompoundAssay TypeParameterValueNoteReference
This compound (MEA) ---No direct data available. Structurally similar NAEs are known to modulate TRPV1.
Anandamide (AEA)Calcium InfluxAgonistFull agonistConsidered a full agonist at human TRPV1.
N-linoleoylethanolamine (18:2 NAE)Calcium InfluxAgonist-Activates TRPV1.
N-oleoylethanolamine (18:1 NAE)Calcium InfluxAgonist-Activates TRPV1.

Table 4: Comparative Potential Off-Target Activity at PPARs

CompoundReceptorAssay TypeActivityNoteReference
This compound (MEA) ---No direct data available. Other NAEs are known PPAR agonists.
Oleoylethanolamide (OEA)PPAR-αTranscriptional ActivationAgonistActivates PPAR-α to regulate lipid metabolism and satiety.
Palmitoylethanolamide (PEA)PPAR-αTranscriptional ActivationAgonistExerts anti-inflammatory effects through PPAR-α activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of off-target effects. Below are representative protocols for key assays.

Radioligand Binding Assay for Cannabinoid Receptors (CB1/CB2)

This protocol is adapted from methodologies used to characterize cannabinoid receptor ligands.

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing human CB1 or CB2 receptors are cultured to ~80-90% confluency.

    • Cells are harvested, washed with ice-cold PBS, and centrifuged.

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4) and homogenized.

    • The homogenate is centrifuged at low speed to remove nuclei and debris, followed by high-speed centrifugation to pellet the membranes.

    • The membrane pellet is washed and resuspended in binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, membrane preparations are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity cannabinoid ligand.

    • The mixture is incubated at 30°C for 60-90 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay for GPR55

This functional assay measures receptor activation by monitoring the translocation of β-arrestin to the receptor.

  • Cell Culture and Transfection:

    • U2OS or HEK-293 cells are co-transfected with a plasmid encoding for GPR55 tagged with a reporter enzyme (e.g., ProLink) and a plasmid for a fusion protein of β-arrestin and an enzyme acceptor (e.g., EA).

  • Assay Procedure:

    • Transfected cells are plated in a 96- or 384-well plate.

    • Cells are treated with varying concentrations of the test compound (this compound) or a known GPR55 agonist (e.g., LPI) as a positive control.

    • The plate is incubated to allow for receptor activation and β-arrestin recruitment.

    • The detection reagents for the enzyme complementation assay are added, and the luminescent or fluorescent signal is measured using a plate reader.

  • Data Analysis:

    • Dose-response curves are generated, and EC50 or IC50 values are calculated to determine agonist or antagonist activity, respectively.

Intracellular Calcium Mobilization Assay for TRPV1

This assay measures the ability of a compound to activate the TRPV1 ion channel, leading to an influx of calcium.

  • Cell Culture and Dye Loading:

    • HEK-293 cells stably expressing human TRPV1 are cultured on glass coverslips or in a 96-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

    • After loading, cells are washed to remove excess dye.

  • Fluorescence Measurement:

    • The baseline fluorescence is recorded using a fluorescence microscope or a plate reader.

    • The test compound (this compound) is added at various concentrations. Capsaicin is used as a positive control.

    • Changes in intracellular calcium are monitored by recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated.

  • Data Analysis:

    • The magnitude of the calcium response is quantified, and dose-response curves are constructed to determine the EC50 for agonists.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

GPR55_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular MEA This compound (Potential Antagonist) GPR55 GPR55 MEA->GPR55 LPI LPI (Agonist) LPI->GPR55 Gq Gαq GPR55->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: Potential GPR55 signaling pathway and MEA's inferred antagonistic role.

TRPV1_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular MEA_agonist This compound (Potential Agonist) TRPV1 TRPV1 Channel MEA_agonist->TRPV1 Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx opens Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Ca_influx->Cellular_Response

Caption: Inferred agonistic activity of MEA at the TRPV1 channel.

Off_Target_Workflow start Start: Compound of Interest (this compound) screening Broad Panel Screening (Receptors, Enzymes, Ion Channels) start->screening hit_id Hit Identification (Statistically Significant Interactions) screening->hit_id no_hits No Significant Off-Target Hits hit_id->no_hits No dose_response Dose-Response & Potency (Ki, IC50, EC50 Determination) hit_id->dose_response Yes functional_assays Functional Cellular Assays (e.g., cAMP, Ca²⁺ flux, Reporter Gene) dose_response->functional_assays pathway_analysis Signaling Pathway Analysis functional_assays->pathway_analysis conclusion Conclusion: Characterized Off-Target Profile pathway_analysis->conclusion

Caption: General experimental workflow for assessing off-target effects.

Conclusion and Future Directions

This compound is a potent agonist of CB1 and CB2 receptors, with a pharmacological profile at these primary targets that is very similar to anandamide. While direct evidence of its off-target effects is currently lacking, the known pharmacology of other N-acylethanolamines suggests that GPR55, TRPV1, and PPARs are plausible secondary targets. The observation of potential GPR55 antagonism warrants further investigation.

For a comprehensive understanding of MEA's cellular effects, it is imperative that future studies include broad off-target screening panels. The experimental protocols and comparative data provided in this guide offer a framework for designing and interpreting such studies. A thorough characterization of MEA's off-target profile will be invaluable for the development of more selective cannabinoid-based therapeutics and for elucidating the complex signaling networks of endogenous lipids.

References

Safety Operating Guide

Proper Disposal of Mead Ethanolamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedural information for the proper disposal of Mead ethanolamide, aligning with standard laboratory safety and environmental protection practices.

This compound, a bioactive lipid molecule, is often supplied in an ethanol (B145695) solution for research purposes.[1] The disposal procedure must therefore account for both the solute and the solvent. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as local regulations may vary.

Hazard and Safety Profile

Before handling, it is crucial to review the product's Material Safety Data Sheet (MSDS) for comprehensive hazard information and safe handling practices.[1] While a specific MSDS for this compound was not retrieved in the search, its chemical class as a fatty acid ethanolamide and its common solvent provide a basis for safe disposal protocols.

PropertyInformationSource
Chemical Name Mead acid ethanolamide; N-(2-Hydroxyethyl)-5Z,8Z,11Z-eicosatrienamide[2]
CAS Number 169232-04-6[2][3]
Common Solvent Ethanol
Storage Store at –20 °C, protected from light and air.
Solubility Soluble in organic solvents like DMSO and DMF at ≥ 10 mg/ml. Not directly soluble in aqueous solutions.

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on whether it is in its original ethanol solution or if the solvent has been removed.

Scenario 1: Disposal of this compound in Ethanol Solution

Ethanol is classified as an ignitable/flammable chemical and is typically considered hazardous waste by regulatory bodies like the U.S. Environmental Protection Agency (EPA). Therefore, it must not be disposed of down the drain.

  • Waste Collection:

    • Collect the this compound/ethanol solution in a designated, properly labeled hazardous waste container. The container must be compatible with organic solvents.

    • The label should clearly state "Hazardous Waste," list all chemical constituents (this compound, Ethanol), and indicate the approximate concentrations.

    • Keep the waste container securely closed except when adding waste.

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the SAA is away from sinks and floor drains.

    • Store incompatible waste streams separately to prevent accidental reactions.

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Scenario 2: Disposal of Solid this compound (after solvent evaporation)

If the ethanol solvent has been evaporated under a stream of inert gas as per preparation instructions, the remaining solid this compound must be disposed of as chemical waste.

  • Waste Collection (Solids):

    • Collect the solid this compound waste in a clearly labeled container for solid chemical waste.

    • Chemically contaminated solid waste, such as pipette tips or empty vials, should also be collected in a designated, puncture-proof container.

  • Container Disposal:

    • Thoroughly empty and rinse any containers that held this compound. The first rinseate should be collected as hazardous waste.

    • After thorough rinsing, deface or remove the original labels before disposing of the empty container in the appropriate laboratory glass or plastic recycling bin.

  • Disposal:

    • The collected solid chemical waste should be managed and disposed of through your institution's EHS program.

Emergency Procedures

In case of a spill, immediately alert personnel in the area. For spills involving the ethanol solution, ensure there are no ignition sources nearby. Follow your laboratory's specific spill cleanup procedures, which typically involve using an appropriate absorbent material for liquid spills and wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Report all spills to your laboratory supervisor and EHS department.

G cluster_start Start: Assess Waste Form cluster_solution Scenario 1: In Ethanol Solution cluster_solid Scenario 2: Solid Form start_node This compound Waste solution_waste Waste is in Ethanol Solution (Flammable Liquid) start_node->solution_waste Is it in solution? solid_waste Waste is Solid (Solvent Evaporated) start_node->solid_waste Is it a solid? collect_liquid Collect in Labeled Organic Solvent Waste Container solution_waste->collect_liquid store_liquid Store in Designated Satellite Accumulation Area (SAA) collect_liquid->store_liquid pickup_liquid Arrange for EHS Hazardous Waste Pickup store_liquid->pickup_liquid end_node Proper Disposal Complete pickup_liquid->end_node collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid store_solid Store in SAA collect_solid->store_solid pickup_solid Arrange for EHS Hazardous Waste Pickup store_solid->pickup_solid pickup_solid->end_node

Figure 1. Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mead ethanolamide
Reactant of Route 2
Reactant of Route 2
Mead ethanolamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。